DY-46-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N6O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-N-(6-sulfamoylpyridin-3-yl)furo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29) |
InChI Key |
FAZNWIGAOYXZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)CCN3CCCC3)C(=O)NC4=CN=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
DY-46-2: A Potent and Selective Non-Nucleoside Inhibitor of DNMT3A - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme implicated in the epigenetic regulation of gene expression and a promising target in oncology.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.
Core Mechanism of Action
This compound exerts its inhibitory effect on DNMT3A through a non-nucleoside mechanism, distinguishing it from many established DNA methyltransferase inhibitors.[2] Its mode of action involves the direct binding to the enzyme, thereby blocking its catalytic function.
Molecular Interaction with DNMT3A
This compound has been shown to occupy both the S-adenosyl-L-methionine (SAM) cofactor-binding pocket and the cytosine-binding pocket of DNMT3A.[1] This dual occupancy is crucial for its high-potency inhibition. Molecular docking and simulation studies have identified key amino acid residues within the DNMT3A active site that are critical for the selective binding of this compound. Specifically, the 1-ethylpyrrolidine group of this compound is situated in a hydrophobic region of the SAM pocket, forming a hydrogen bond with Glu664.[3] The selectivity of this compound for DNMT3A over other DNMT isoforms, such as DNMT1, is attributed to interactions with non-conserved residue pairs, including Arg891 in DNMT3A.[3] The arene-H interaction between the longer, positively charged side chain of Arg891 and the furo-pyrimidine fragment of this compound is a key determinant of its selectivity.[3]
Cellular Effects
The inhibition of DNMT3A by this compound leads to significant downstream cellular consequences. A key outcome is the reduction of DNMT3A protein levels within cancer cells.[2] This decrease in functional DNMT3A results in the hypomethylation of promoter regions of tumor suppressor genes that were previously silenced. One such example is the re-expression of the tumor suppressor protein p53 in HCT116 cells following treatment with this compound.[2] The reactivation of silenced tumor suppressor genes contributes to the anti-proliferative effects of this compound observed in various cancer cell lines.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays.
Inhibitory Potency and Selectivity
| Target | IC50 (μM) | Fold Selectivity (vs. DNMT3A) |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3 |
| DNMT3B | 105 | 269 |
| G9a | >500 | >1282 |
| Table 1: In vitro inhibitory potency and selectivity of this compound against various methyltransferases.[1][2] |
Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colon Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Cells | 91 |
| Table 2: Cytotoxic activity of this compound against a panel of human cancer cell lines and normal peripheral blood mononuclear cells (PBMCs).[2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound.
In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This assay measures the activity of DNMT enzymes by detecting the methylation of a DNA substrate.
Materials:
-
DNMT Activity/Inhibition Assay Kit (e.g., Abcam ab113467 or similar)[4]
-
Purified recombinant DNMT3A, DNMT1, DNMT3B enzymes
-
This compound
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare the DNMT substrate by coating a 96-well plate according to the kit instructions.
-
In each well, add the assay buffer, S-adenosyl-L-methionine (AdoMet), and the respective DNMT enzyme (DNMT3A, DNMT1, or DNMT3B).
-
For inhibition assays, add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate the enzymatic reaction by adding the DNA substrate and incubate at 37°C for 60-120 minutes.
-
Wash the wells to remove non-bound components.
-
Add the capture antibody (anti-5-methylcytosine) and incubate at room temperature for 60 minutes.
-
Wash the wells and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.
-
Wash the wells and add the developing solution.
-
Stop the reaction with the stop solution provided in the kit.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, THP-1) and PBMCs
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1-100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[2]
-
After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for DNMT3A and p53
This technique is used to detect changes in the protein levels of DNMT3A and p53 in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-DNMT3A, anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with this compound (e.g., 1 μM) for 72 hours.[2]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-DNMT3A, anti-p53, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a highly potent and selective inhibitor of DNMT3A with a well-defined mechanism of action at both the molecular and cellular levels. Its ability to reactivate tumor suppressor genes through the inhibition of DNA methylation makes it a promising candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
DY-46-2: A Comprehensive Technical Guide to its DNMT3A Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme in the epigenetic regulation of gene expression.[1][2][3][4] Dysregulation of DNMT3A activity is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of this compound, focusing on its binding affinity for DNMT3A, its selectivity profile, and its mechanism of action, including its impact on downstream signaling pathways such as the p53 tumor suppressor network.
Quantitative Binding Affinity and Selectivity
This compound exhibits a high binding affinity for DNMT3A, as demonstrated by its low micromolar half-maximal inhibitory concentration (IC50). Its selectivity for DNMT3A over other DNA methyltransferases and histone methyltransferases is a key characteristic, suggesting a favorable therapeutic window.
| Target | IC50 (µM) | Selectivity (Fold vs. DNMT3A) | Reference |
| DNMT3A | 0.39 | - | [1] |
| DNMT1 | 13.0 | ~33.3 | [1][5] |
| DNMT3B | 105 | ~269 | [1][5] |
| G9a | >500 | >1282 | [1] |
In Vitro Cellular Activity
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. Notably, it displays low cytotoxicity in non-tumoral peripheral blood mononuclear cells (PBMCs).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 0.7 | [1] |
| HCT116 | Colorectal Carcinoma | 0.3 | [1] |
| U937 | Histiocytic Lymphoma | 0.7 | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [1] |
| A549 | Lung Carcinoma | 2.1 | [1] |
| DU145 | Prostate Carcinoma | 1.7 | [1] |
| PBMC | Non-tumoral | 91 | [1] |
Mechanism of Action
This compound is a non-nucleoside inhibitor that is believed to occupy both the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the cytosine pocket of DNMT3A.[5] Molecular modeling studies suggest that specific residues within the DNMT3A binding pocket, which are not conserved in DNMT1, contribute to the selectivity of this compound.[6] For instance, Arg891 in DNMT3A can form an arene-H interaction with the furo-pyrimidine fragment of this compound, an interaction that is not possible with the corresponding Asn1578 in DNMT1.[6]
Signaling Pathways and Downstream Effects
Inhibition of DNMT3A by this compound leads to the reactivation of silenced tumor suppressor genes. One of the key pathways affected is the p53 signaling pathway. DNMT3A has been shown to directly interact with p53 and repress its transcriptional activity.[7] By inhibiting DNMT3A, this compound can alleviate this repression, leading to the re-expression of p53 target genes like p21, which is involved in cell cycle arrest.[7] This reactivation of the p53 pathway contributes to the anti-proliferative effects of this compound in cancer cells.
Caption: this compound inhibits DNMT3A, leading to the activation of p53 and its downstream target p21.
Experimental Protocols
While the precise, detailed protocols for the binding affinity assays of this compound are proprietary to the discovering entity, a general methodology for determining the IC50 of DNMT inhibitors can be outlined based on commercially available assay kits and established research practices.
In Vitro DNMT Activity/Inhibition Assay (General Protocol)
This protocol is based on an ELISA-like, colorimetric or fluorometric method.
-
Preparation of Reagents:
-
Prepare DNMT assay buffer.
-
Dilute S-adenosyl-L-methionine (SAM) to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
Prepare a solution of recombinant human DNMT3A enzyme in assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate coated with a DNMT substrate (e.g., poly(dI-dC)), add the diluted this compound or vehicle control (for no-inhibitor and blank wells).
-
Add the diluted DNMT3A enzyme to all wells except the blank.
-
Initiate the reaction by adding the SAM solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the methylation reaction to occur.
-
Wash the plate multiple times with a wash buffer to remove unreacted components.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5mC) to each well and incubate.
-
Wash the plate to remove unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add a chromogenic or fluorogenic substrate for the enzyme conjugate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from the blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of a DNMT inhibitor like this compound.
Summary and Future Directions
This compound is a promising lead compound for the development of targeted epigenetic therapies. Its high potency and selectivity for DNMT3A, coupled with its demonstrated anti-cancer activity, warrant further investigation. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential in combination therapies. A deeper understanding of the molecular interactions governing its binding to DNMT3A will be crucial for the rational design of next-generation inhibitors with improved pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA methyltransferase-3a interacts with p53 and represses p53-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
DY-46-2: A Potent and Selective Non-Nucleoside Inhibitor of DNMT3A
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme critically involved in the de novo methylation of DNA and implicated in various pathologies, including cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(6-(N,N-dimethylsulfamoyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-2-((1-ethyl-1H-pyrazol-4-yl)methyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | [2][4] |
| Molecular Formula | C19H22N6O5S | [2][4] |
| Molecular Weight | 446.48 g/mol | [2][4] |
| CAS Number | 1105110-83-5 | [2][4] |
| Appearance | White to off-white solid | [2] |
| SMILES | CCN1C=C(C=N1)CC2=C(C=C3C(=C2)N=C(N=C3)NC4=NC=C(C=C4)S(=O)(=O)N(C)C)C | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the DNA methyltransferase DNMT3A.[2][4] It functions as a non-nucleoside inhibitor, meaning it does not mimic the natural nucleoside substrates of the enzyme.[2] The mechanism of inhibition involves the occupation of both the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the cytosine substrate binding pocket of DNMT3A.[2]
Inhibitory Potency and Selectivity
The inhibitory activity of this compound against DNMT3A and its selectivity over other methyltransferases have been quantified through in vitro enzymatic assays.
| Enzyme | IC50 (μM) | Selectivity (fold vs. DNMT3A) | Reference |
| DNMT3A | 0.39 | - | [2][4] |
| DNMT1 | 13.0 | 33.3 | [2] |
| DNMT3B | 105 | 269 | [2] |
| G9a (Histone Methyltransferase) | >500 | >1282 | [2] |
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, while exhibiting lower toxicity towards normal cells.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 0.7 | [5] |
| HCT116 | Colorectal Carcinoma | 0.3 | [5] |
| U937 | Histiocytic Lymphoma | 0.7 | [5] |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [5] |
| A549 | Lung Carcinoma | 2.1 | [5] |
| DU145 | Prostate Carcinoma | 1.7 | [5] |
| PBMC (Peripheral Blood Mononuclear Cells) | Normal | 91 | [5] |
Signaling Pathway
DNMT3A plays a crucial role in epigenetic regulation by methylating CpG islands in promoter regions, leading to the silencing of tumor suppressor genes. Inhibition of DNMT3A by this compound can lead to the demethylation and subsequent re-expression of these genes. One such critical tumor suppressor is p53. The inhibition of DNMT3A by this compound has been shown to decrease DNMT3A protein levels and lead to the reactive expression of p53 in HCT116 cells.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Virtual Screening for DNMT3A Inhibitors
The discovery of this compound was facilitated by a multi-step virtual screening process.
Protocol:
-
Compound Library Preparation: A large chemical library (e.g., ZINC database) is prepared for screening.
-
Pharmacophore-Based Screening: A pharmacophore model is generated based on the known structural features of DNMT3A inhibitors. This model is used to rapidly screen the compound library for molecules with matching features.
-
Molecular Docking: The hits from the pharmacophore screening are then docked into the crystal structure of the DNMT3A catalytic domain to predict their binding affinity and orientation.
-
ADMET Prediction: The potential hits are evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models.
-
Hit Selection: Compounds with favorable docking scores and predicted ADMET properties are selected for experimental validation.
-
In Vitro DNMT Inhibition Assay: The selected compounds are tested for their ability to inhibit DNMT3A activity in a biochemical assay.
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the active compounds and their inhibitory potency is analyzed to guide further optimization.
-
Lead Optimization: Chemical synthesis is used to create analogs of the most promising hits to improve their potency, selectivity, and drug-like properties, leading to the identification of compounds like this compound.
In Vitro DNMT Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DNMT3A.
Materials:
-
Recombinant human DNMT3A enzyme
-
S-adenosyl-L-methionine (SAM)
-
Poly(dI-dC) DNA substrate
-
[³H]-SAM (radiolabeled cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, poly(dI-dC) DNA substrate, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding recombinant DNMT3A enzyme and a mixture of SAM and [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 2N HCl).
-
Spot the reaction mixture onto DE81 filter paper discs.
-
Wash the filter paper discs with 0.5 M phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated [³H] using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically from a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to measure the protein levels of DNMT3A and p53 in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat HCT116 cells with this compound (e.g., 1 μM) for a specified time (e.g., 72 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Conclusion
This compound represents a significant advancement in the development of selective DNMT3A inhibitors. Its high potency, selectivity, and demonstrated anticancer activity make it a valuable tool for epigenetic research and a promising lead compound for the development of novel cancer therapies. The experimental protocols and pathway visualizations provided in this guide are intended to support and accelerate further investigations into the therapeutic potential of this compound.
References
- 1. Discovery of novel DNA methyltransferase 3A inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of DY-46-2: A Potent and Selective Non-Nucleoside DNMT3A Inhibitor
A Technical Whitepaper for Researchers in Drug Development
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This compound was identified through a multi-step, structure-based virtual screening process and has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism of its action involves the re-expression of the tumor suppressor gene p53. This guide details the quantitative biological data, experimental protocols for key assays, and the signaling pathway affected by this compound, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. The aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, making them attractive targets for cancer therapy.[1][2]
This compound is a recently discovered small molecule that acts as a potent and selective non-nucleoside inhibitor of DNMT3A, one of the key de novo methyltransferases.[2][3] Unlike nucleoside analogs that can be incorporated into DNA and lead to toxicity, non-nucleoside inhibitors like this compound offer a potentially safer therapeutic window. This guide provides an in-depth look at the discovery, synthesis, and mechanism of action of this compound.
Discovery of this compound: A Virtual Screening Approach
The identification of this compound was the result of a sophisticated, multi-step, structure-based virtual screening campaign.[2] This computational approach allowed for the efficient screening of large chemical libraries to identify promising candidates that could potentially bind to and inhibit DNMT3A.
The process began with the identification of a promising new scaffold candidate, designated DY-46, which demonstrated the ability to occupy both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of the DNMT3A enzyme.[2] Further similarity searching based on the DY-46 scaffold led to the discovery of this compound, which exhibited significantly improved potency and selectivity.[2]
Synthesis of this compound
While the primary discovery of this compound was through computational methods, its validation and further study required chemical synthesis. The following represents a generalized synthetic scheme for non-nucleoside inhibitors of DNMT3A, which would be adapted for the specific synthesis of this compound. The exact, detailed protocol for this compound is proprietary to its discovering entity.
A general approach to synthesizing similar propiophenone derivatives involves a multi-step process.[4] This often starts with commercially available starting materials that are modified through a series of reactions, including but not limited to, acylation, condensation, and cyclization to build the core scaffold. Further modifications are then made to introduce the various functional groups necessary for potent and selective inhibition of DNMT3A.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibitory activity against DNMT3A and significant anti-proliferative effects in a panel of cancer cell lines. The quantitative data from these assays are summarized below.
Enzyme Inhibition
The inhibitory activity of this compound against DNMT3A and other methyltransferases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Enzyme | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39[2][3] | - |
| DNMT1 | 13.0[3] | 33.3-fold[2] |
| DNMT3B | 105[3] | 269-fold[2] |
| G9a | >500[3] | >1000-fold[2] |
| Table 1: Inhibitory activity of this compound against various methyltransferases. |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated in a range of cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are shown in Table 2.
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.7[3] |
| HCT116 | Colorectal Carcinoma | 0.3[3] |
| U937 | Histiocytic Lymphoma | 0.7[3] |
| K562 | Chronic Myelogenous Leukemia | 0.5[3] |
| A549 | Lung Carcinoma | 2.1[3] |
| DU145 | Prostate Carcinoma | 1.7[3] |
| PBMC | Peripheral Blood Mononuclear Cells | 91[3] |
| Table 2: Anti-proliferative activity of this compound in various human cancer cell lines. |
Mechanism of Action: DNMT3A Inhibition and p53 Re-expression
This compound exerts its anti-cancer effects primarily through the inhibition of DNMT3A. By binding to the enzyme, it prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes. One of the key downstream effects of this inhibition is the re-expression of the p53 tumor suppressor protein.[3] In many cancers, the TP53 gene is silenced by hypermethylation. The inhibition of DNMT3A by this compound leads to the demethylation of the TP53 promoter, allowing for its transcription and the subsequent translation of the p53 protein. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence in cancer cells.[5][6][7]
Experimental Protocols
DNMT1 Inhibitor Screening Assay
This protocol outlines a general procedure for screening DNMT1 inhibitors, which can be adapted for DNMT3A.
-
Preparation of Reagents: Prepare all buffers and reagents as specified by the assay kit manufacturer.
-
Enzyme and Inhibitor Addition:
-
To blank wells, add DNMT Assay Buffer and diluted S-adenosyl-L-methionine (Adomet).
-
To untreated control wells, add DNMT Assay Buffer, diluted Adomet, and purified DNMT1 enzyme.
-
To inhibitor wells, add DNMT Assay Buffer, diluted Adomet, DNMT1 enzyme, and the test compound (e.g., this compound) at the desired concentration.
-
-
Incubation: Mix the contents of the wells, cover the plate, and incubate at 37°C for 60-90 minutes.
-
Washing: Aspirate the contents of the wells and wash three times with 1X Wash Buffer.
-
Antibody Incubation:
-
Add diluted Capture Antibody to each well and incubate at room temperature for 60 minutes on an orbital shaker.
-
Aspirate and wash each well five times with 1X Wash Buffer.
-
Add diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Enhancer and Developing Solution:
-
Aspirate and wash each well five times with 1X Wash Buffer.
-
Add diluted Enhancer Solution and incubate at room temperature for 30 minutes.
-
Aspirate and wash each well four times with 1X Wash Buffer.
-
Add Developing Solution and incubate at room temperature for 2-10 minutes, protected from light.
-
-
Measurement: Add Stop Solution to each well and read the absorbance on a microplate reader at 450 nm.
-
Data Analysis: Calculate the percent inhibition of DNMT1 activity.
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of non-nucleoside DNMT3A inhibitors. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The potent and selective inhibition of DNMT3A, coupled with its ability to reactivate the p53 tumor suppressor pathway, makes this compound a promising candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound and similar compounds in the fight against cancer.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of new non nucleoside inhibitors of DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 6. P53 signaling pathway | PDF [slideshare.net]
- 7. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Modifications by DY-46-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme responsible for de novo DNA methylation.[1] This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to guide researchers in utilizing this compound as a tool to investigate the role of DNMT3A in various biological processes and as a potential therapeutic agent.
Introduction to this compound
This compound has emerged as a significant molecule in the field of epigenetics due to its high potency and selectivity for DNMT3A.[1] As a non-nucleoside inhibitor, it offers a distinct advantage over traditional nucleoside analogs by not being incorporated into DNA, thus potentially reducing off-target effects. Its primary mechanism of action involves the direct inhibition of the catalytic activity of DNMT3A, leading to a reduction in DNA methylation and subsequent alterations in gene expression.
Mechanism of Action
This compound functions as a competitive inhibitor of DNMT3A, binding to the enzyme and preventing it from methylating its target CpG sites on DNA. This inhibition leads to the passive demethylation of DNA during subsequent rounds of cell division. The primary downstream effect of DNMT3A inhibition by this compound is the reactivation of tumor suppressor genes that are silenced by hypermethylation in cancerous cells. One of the key reactivated genes is the tumor suppressor p53.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound against various DNA methyltransferases and its cytotoxic effects on a panel of cancer cell lines.
Table 1: Inhibitory Activity of this compound against DNA Methyltransferases
| Enzyme | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the epigenetic modifications induced by this compound.
DNMT3A Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against DNMT3A.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO).
-
Prepare a stock solution of recombinant human DNMT3A enzyme.
-
Prepare a stock solution of S-adenosyl-L-methionine (SAM), the methyl donor.
-
Prepare a DNA substrate, such as poly(dI-dC), coated on a 96-well plate.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the DNMT3A enzyme and the various concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the methylation reaction by adding SAM to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a capture antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme to produce a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the signal intensity using a plate reader.
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of DNMT3A Protein Levels
This protocol outlines the steps to assess the effect of this compound on the cellular protein levels of DNMT3A.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[1]
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for DNMT3A.
-
Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the protein levels, normalizing to a loading control such as β-actin or GAPDH.
-
Analysis of p53 Re-expression
This protocol describes how to measure the re-expression of the tumor suppressor gene p53 following treatment with this compound, using quantitative reverse transcription PCR (qRT-PCR).
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., HCT116) with this compound as described in the western blot protocol.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes.
-
Use primers specific for the p53 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of p53 mRNA using the comparative Ct (ΔΔCt) method.
-
Compare the p53 expression in this compound-treated cells to that in untreated control cells.
-
Downstream Signaling and Broader Epigenetic Impact
The inhibition of DNMT3A by this compound initiates a cascade of events beyond the re-expression of p53. This includes alterations in the expression of a host of other genes regulated by DNA methylation. Furthermore, there is a complex interplay between DNA methylation and histone modifications.
Global DNA Methylation Analysis
To assess the global impact of this compound on DNA methylation, techniques such as Methylated DNA Immunoprecipitation followed by sequencing (MeDIP-seq) can be employed. This method involves using an antibody to enrich for methylated DNA fragments, which are then sequenced to provide a genome-wide view of methylation patterns.
Histone Modification Analysis
The interplay between DNA methylation and histone modifications is a critical aspect of epigenetic regulation. Inhibition of DNMT3A can lead to changes in histone marks, such as an increase in the activating mark H3K4me3 and a decrease in the repressive mark H3K27me3 at the promoters of reactivated genes. These changes can be quantified using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or mass spectrometry-based proteomics.
Conclusion
This compound is a valuable research tool for elucidating the role of DNMT3A in health and disease. Its high potency and selectivity make it a promising candidate for further investigation as a therapeutic agent in cancers characterized by aberrant DNA methylation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted epigenetic effects of this novel DNMT3A inhibitor.
References
Unveiling the Selectivity of DY-46-2: A Technical Guide to a Potent DNMT3A Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of DY-46-2, a novel, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative selectivity of this compound for DNMT3A over DNMT1, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and evaluation workflows.
Core Data Presentation: Quantitative Selectivity of this compound
This compound has demonstrated significant potency and selectivity for DNMT3A. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various DNA methyltransferases and a histone methyltransferase, highlighting its preferential activity.
| Target Enzyme | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Data compiled from multiple sources.[1][2]
Mechanism of Action and Cellular Effects
This compound is a non-nucleoside inhibitor that occupies both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[2] This dual-pocket occupancy is believed to contribute to its high potency. The selectivity of this compound for DNMT3A over DNMT1 is attributed to interactions with non-conserved amino acid residues within their respective binding pockets.[3] Specifically, residues such as Arg891 in DNMT3A, which are different in DNMT1 (Asn1578), may play a crucial role in the preferential binding of this compound.[3]
In cellular contexts, this compound has been shown to inhibit the proliferation of various cancer cell lines, including HCT116, with low cytotoxicity in peripheral blood mononuclear cells (PBMCs).[1][2] Treatment with this compound leads to a decrease in DNMT3A protein levels and can reactivate the expression of silenced tumor suppressor genes, such as p53, in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the selectivity and efficacy of DNMT inhibitors like this compound.
In Vitro DNMT Activity/Inhibition Assay (Biochemical Assay)
This foundational experiment determines the direct inhibitory effect of a compound on purified DNMT enzymes.
Objective: To quantify the IC50 of this compound against DNMT1, DNMT3A, and DNMT3B.
Methodology:
-
Preparation: Recombinant human DNMT1, DNMT3A/3L complex, and DNMT3B/3L complex are obtained. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing DNMT assay buffer, the specific DNMT enzyme, S-adenosyl-L-methionine (SAM, the methyl donor), and a DNA substrate (e.g., poly(dI-dC)).
-
Incubation: The plate is incubated to allow for the methylation reaction to occur.
-
Detection: The level of DNA methylation is quantified. Common methods include:
-
Radiolabeled SAM: Using [³H]-SAM and measuring the incorporation of the radiolabel into the DNA substrate.
-
ELISA-based Assays: An ELISA-like assay where the methylated DNA is captured and then detected using a specific antibody against 5-methylcytosine (5mC).[4][5] The signal is typically colorimetric or fluorescent and is read by a microplate reader.[4][6]
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation and Cytotoxicity Assay
This assay assesses the effect of the inhibitor on cancer cell growth and its toxicity towards non-cancerous cells.
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines and its cytotoxicity in PBMCs.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., THP-1, HCT116, U937, K562, A549, DU145) and PBMCs are cultured under standard conditions.
-
Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound (e.g., 0.1-100 μM) for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as:
-
MTT Assay: Measures the metabolic activity of cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Data Analysis: The IC50 values for cell viability are calculated from the dose-response curves for each cell line.
Western Blot Analysis for Protein Expression
This experiment is used to confirm the on-target effect of the inhibitor by measuring the levels of DNMT proteins and the re-expression of silenced genes.
Objective: To assess the effect of this compound on DNMT3A protein levels and the expression of a tumor suppressor protein like p53.
Methodology:
-
Cell Treatment and Lysis: HCT116 cells are treated with this compound (e.g., 1 μM for 72 hours). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for DNMT3A, p53, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
Visualizations: Pathways and Workflows
This compound Selectivity Profile
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. epigentek.com [epigentek.com]
- 6. epigentek.com [epigentek.com]
In Vitro Characterization of DY-46-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). The data and methodologies presented herein are compiled from published research to facilitate further investigation and application of this compound in epigenetic drug discovery.
Biochemical Profile: Potency and Selectivity
This compound was identified through a multistep, structure-based virtual screening process and was subsequently characterized for its inhibitory activity against a panel of epigenetic modifying enzymes.[1][2] It demonstrates high potency for DNMT3A and significant selectivity over other DNA methyltransferases and the histone methyltransferase G9a.
Enzyme Inhibition Data
The inhibitory activity of this compound was determined using in vitro bioassays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1280-fold |
| Table 1: Biochemical potency and selectivity of this compound against various methyltransferases. Data compiled from multiple sources.[1][3] |
Experimental Protocol: In Vitro DNMT Inhibition Assay
The following is a representative protocol for determining the IC₅₀ values of inhibitors against DNMT enzymes.
Objective: To quantify the enzymatic inhibition of DNMT3A by this compound.
Materials:
-
Recombinant human DNMT3A enzyme
-
Substrate: Poly(dI-dC) or a biotinylated DNA duplex containing CpG sites
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 4 mM DTT, 10% glycerol)
-
Detection System: Varies by method (e.g., radioactivity-based using ³H-SAM, or ELISA-based using an anti-5-methylcytosine antibody)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Reaction Mixture: In each well of the assay plate, add the assay buffer, recombinant DNMT3A enzyme, and the DNA substrate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the cofactor, SAM (e.g., ³H-labeled SAM), to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination & Detection:
-
Radioactive Method: Stop the reaction and transfer the contents to a filter membrane to capture the DNA. Wash the membrane to remove unincorporated ³H-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Method: Stop the reaction. Coat the plate with the biotinylated DNA. Add a primary antibody specific for 5-methylcytosine (5mC), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
The Effect of DY-46-2 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and highly selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme in the epigenetic regulation of gene expression. Dysregulation of DNMT3A activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the known and inferred effects of this compound on gene expression, its mechanism of action, and detailed experimental protocols for its investigation. By inhibiting DNMT3A, this compound can induce the re-expression of silenced tumor suppressor genes, offering a promising avenue for cancer therapy.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DNMT3A.[1][2] DNA methylation is a critical epigenetic modification that typically leads to gene silencing, and its aberrant patterns are a hallmark of many cancers.[3] DNMT3A is a de novo methyltransferase that establishes these methylation patterns. By inhibiting DNMT3A, this compound can reverse this epigenetic silencing and restore the expression of critical genes involved in tumor suppression.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of DNMT3A, with a reported IC50 value of 0.39 μM.[1] It exhibits significant selectivity for DNMT3A over other methyltransferases, such as DNMT1 (33.3-fold) and DNMT3B (269-fold), and the histone methyltransferase G9a (over 1000-fold).[2] This selectivity is crucial for minimizing off-target effects. The proposed mechanism involves this compound occupying both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A, thereby blocking its catalytic activity.[2]
The downstream effect of DNMT3A inhibition is the passive demethylation of DNA during cell division. As cells replicate, the newly synthesized DNA strands are not methylated at sites previously targeted by DNMT3A, leading to a progressive loss of methylation and the potential for re-expression of silenced genes.
Figure 1: Signaling pathway of this compound action.
Effect on Gene Expression
The primary consequence of this compound treatment on gene expression is the reactivation of genes silenced by DNMT3A-mediated hypermethylation. While comprehensive genome-wide expression data for this compound is not yet publicly available, studies on DNMT3A inhibition and the specific effects of this compound on the p53 tumor suppressor gene provide significant insights.
Reactivation of the p53 Tumor Suppressor Gene
A key finding is the ability of this compound to reactivate the expression of the tumor suppressor gene p53 in the HCT116 human colon cancer cell line.[1] Treatment with 1 μM this compound for 72 hours resulted in a notable decrease in DNMT3A protein levels and a corresponding increase in p53 expression.[1] This demonstrates the potential of this compound to restore critical tumor-suppressive pathways.
Anticipated Genome-Wide Effects
Based on the function of DNMT3A, it is anticipated that this compound will induce broader changes in the transcriptome of cancer cells. Studies involving the knockdown or mutation of DNMT3A have shown differential expression of genes involved in:
-
Hematopoietic differentiation
-
Stem cell self-renewal
-
Cell cycle regulation
-
Apoptosis
Inhibition of DNMT3A often leads to the upregulation of genes that promote differentiation and a decrease in the expression of genes associated with a stem-cell-like state.
Quantitative Data
The following tables summarize the known quantitative data for this compound's activity.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| DNMT3A | 0.39 μM |
| DNMT1 | 13.0 μM |
| DNMT3B | 105 μM |
| G9a | >500 μM |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (after 72h) |
| THP-1 | Acute Myeloid Leukemia | 0.7 μM |
| HCT116 | Colon Carcinoma | 0.3 μM |
| U937 | Histiocytic Lymphoma | 0.7 μM |
| K562 | Chronic Myeloid Leukemia | 0.5 μM |
| A549 | Lung Carcinoma | 2.1 μM |
| DU145 | Prostate Carcinoma | 1.7 μM |
| PBMC | Normal Blood Cells | 91 μM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on gene and protein expression, as well as cellular proliferation.
Western Blot Analysis for DNMT3A and p53 Expression
This protocol describes the detection of DNMT3A and p53 protein levels in HCT116 cells following treatment with this compound.
Figure 2: Western blot experimental workflow.
Materials:
-
HCT116 cells
-
This compound (solubilized in DMSO)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-DNMT3A, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 1 µM this compound or vehicle (DMSO) for 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3A, p53, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
RNA Sequencing for Global Gene Expression Analysis
This protocol outlines a hypothetical experiment to determine the genome-wide effects of this compound on gene expression.
Figure 3: RNA-Seq experimental workflow.
Procedure:
-
Sample Preparation: Treat a cancer cell line of interest (e.g., HCT116) with this compound and a vehicle control in biological triplicate.
-
RNA Isolation: Isolate total RNA from the cells using a column-based kit and treat with DNase to remove genomic DNA contamination.
-
Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) should be used.
-
Library Preparation: Prepare sequencing libraries from the RNA, typically involving mRNA enrichment via poly(A) selection, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound treated and control groups.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Conclusion
This compound is a promising epigenetic modulator with high selectivity for DNMT3A. Its ability to inhibit this key methyltransferase leads to the re-expression of tumor suppressor genes, such as p53, and a potent anti-proliferative effect in a range of cancer cell lines. While further studies are needed to fully elucidate its impact on the global transcriptome, the available data strongly support its potential as a valuable tool for both basic research into epigenetic regulation and the development of novel cancer therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore the utility of this compound in their own experimental systems.
References
DY-46-2: A Potent and Selective DNMT3A Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a novel, non-nucleoside small molecule that has emerged as a highly potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A)[1][2]. As epigenetic modifications are increasingly recognized for their critical role in cancer development and progression, targeted inhibition of enzymes like DNMT3A presents a promising therapeutic strategy. This compound offers a valuable tool for investigating the specific functions of DNMT3A in oncogenesis and holds potential for the development of novel anti-cancer therapies[2]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of DNMT3A, occupying both the S-adenosyl-L-methionine (SAM) cofactor-binding pocket and the cytosine-binding pocket of the enzyme[2]. This dual-pocket occupancy effectively blocks the catalytic activity of DNMT3A, preventing the transfer of methyl groups to CpG islands in DNA. The inhibition of DNMT3A-mediated DNA methylation leads to the reactivation of tumor suppressor genes (TSGs) that have been silenced by hypermethylation, a common event in many cancers. One of the key TSGs shown to be reactivated by this compound is p53[1]. The restoration of p53 expression can, in turn, induce cell cycle arrest and apoptosis in cancer cells. Molecular simulation studies have provided insights into the selective binding of this compound to DNMT3A over other DNMT isoforms, highlighting specific amino acid residues within the binding pockets that contribute to its high affinity and selectivity[3].
Data Presentation
The following tables summarize the quantitative data available for this compound, showcasing its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against DNA Methyltransferases and a Histone Methyltransferase
| Target Enzyme | IC50 (μM) | Selectivity (fold vs DNMT3A) |
| DNMT3A | 0.39 ± 0.23 | 1 |
| DNMT1 | 13.0 | 33.3 |
| DNMT3B | 105 | 269 |
| G9a (a histone methyltransferase) | >500 | >1282 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines and Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Blood Cells | 91 |
Data sourced from[1]
Signaling Pathway
The primary signaling pathway affected by this compound involves the inhibition of DNMT3A and the subsequent reactivation of tumor suppressor genes. The diagram below illustrates this proposed mechanism.
References
Methodological & Application
Application Notes and Protocols for DY-46-2: A Potent and Selective DNMT3A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing de novo DNA methylation patterns.[1][2] Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMT3A an attractive therapeutic target. This compound exhibits high selectivity for DNMT3A over other DNA methyltransferases such as DNMT1 and DNMT3B, as well as the histone methyltransferase G9a.[1][2] These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its characterization.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39[1][2][3] | - |
| DNMT1 | 13.0[1] | 33.3-fold[2] |
| DNMT3B | 105[1] | 269-fold[2] |
| G9a | >500[1] | >1282-fold[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Myeloid Leukemia | 0.7[1] |
| HCT116 | Colon Carcinoma | 0.3[1] |
| U937 | Histiocytic Lymphoma | 0.7[1] |
| K562 | Chronic Myeloid Leukemia | 0.5[1] |
| A549 | Lung Carcinoma | 2.1[1] |
| DU145 | Prostate Carcinoma | 1.7[1] |
| PBMC | Normal Peripheral Blood Mononuclear Cells | >100[1] |
Experimental Protocols
DNMT3A In Vitro Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound against recombinant human DNMT3A.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Poly(dI-dC) DNA substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.5 mM DTT, 0.1 mg/mL BSA)
-
[³H]-SAM
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of a solution containing the poly(dI-dC) DNA substrate (e.g., 0.5 µg/µL) and [³H]-SAM (e.g., 0.8 µCi) in Assay Buffer.
-
Initiate the reaction by adding 20 µL of recombinant DNMT3A/DNMT3L complex (e.g., 20 nM) in Assay Buffer.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of 6 M guanidine hydrochloride.
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filter plate) and wash three times with 200 µL of 70% ethanol.
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, THP-1)
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for DNMT3A and p53
This protocol assesses the effect of this compound on the protein levels of DNMT3A and p53.
Materials:
-
HCT116 cells
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DNMT3A, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 72 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT3A, p53, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols for DY-46-2 Treatment in Cancer Cell Culture
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in epigenetic regulation.[1][2] Dysregulation of DNMT3A activity is implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture models. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of DNMT3A, leading to a reduction in DNA methylation. This epigenetic modification can result in the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1] The compound has demonstrated significantly higher selectivity for DNMT3A over other DNA methyltransferases such as DNMT1 and DNMT3B, as well as the histone methyltransferase G9a.[1][2]
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell viability.
Table 1: IC50 Values of this compound for DNA Methyltransferase Inhibition
| Enzyme | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cell Viability IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Peripheral Blood Mononuclear Cells (Non-tumoral) | >100 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following are detailed protocols for common experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Culture and Maintenance
This protocol provides general guidelines for the culture of adherent and suspension cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Adherent Cells:
-
Maintain cells as a monolayer in culture flasks.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
-
Suspension Cells:
-
Maintain cells in suspension in culture flasks.
-
To passage, transfer the cell suspension to a centrifuge tube and spin down.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed into new flasks at the appropriate density.
-
Protocol 2: Cell Viability Assay (MTT or Sulforhodamine B)
This protocol describes a method to determine the effect of this compound on cell viability.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT reagent or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 to 100 µM.[1]
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For SRB Assay: Fix the cells with 10% trichloroacetic acid, stain with SRB solution, and wash with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base and read the absorbance at 510 nm.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 3: Western Blotting for DNMT3A and p53
This protocol is for assessing the protein levels of DNMT3A and the re-expression of the tumor suppressor p53.
Materials:
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 72 hours.[1]
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Caption: General experimental workflow for testing this compound.
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for DY-46-2 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme frequently mutated in hematological malignancies, including acute myeloid leukemia (AML).[1] Overexpression and aberrant activity of DNMT3A are associated with the silencing of tumor suppressor genes, contributing to leukemogenesis.[2] this compound presents a promising tool for investigating the therapeutic potential of DNMT3A inhibition in leukemia and for the development of novel epigenetic-based cancer therapies.
These application notes provide a comprehensive overview of the use of this compound in leukemia cell lines, including its cytotoxic effects, mechanism of action, and detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
This data demonstrates the high selectivity of this compound for DNMT3A over other methyltransferases.[1]
Table 2: Cytotoxicity of this compound in Leukemia and Other Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
This compound exhibits potent cytotoxic activity against various leukemia cell lines while showing significantly lower toxicity in non-tumoral peripheral blood mononuclear cells (PBMCs).[1]
Mechanism of Action
This compound functions as a selective inhibitor of DNMT3A.[1] DNMT3A is a key enzyme responsible for de novo DNA methylation, an epigenetic modification that plays a crucial role in gene expression regulation.[3] In leukemia, aberrant DNA methylation patterns, often driven by mutated or overactive DNMT3A, lead to the silencing of tumor suppressor genes.[2] By inhibiting DNMT3A, this compound can potentially reverse this hypermethylation, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis. One such tumor suppressor gene that can be reactivated is p53.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Protocols
Cell Culture
Materials:
-
Leukemia cell lines (e.g., THP-1, U937, K562)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT or CellTiter-Glo®)
Materials:
-
Leukemia cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight (for adherent lines if any) or stabilize for a few hours (for suspension lines).
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[1] Include a DMSO-treated control group.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Calculate the IC50 values using appropriate software.
Caption: Workflow for determining cell viability.
Western Blot Analysis
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (DNMT3A, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat leukemia cells with this compound (e.g., 1 µM) for 72 hours.[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Materials:
-
Leukemia cells treated with this compound
-
70% cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells and resuspend them in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Potential Signaling Pathways for Further Investigation
While the primary mechanism of this compound is through DNMT3A inhibition, cross-talk with other signaling pathways critical in leukemia, such as the STAT3 pathway, is a plausible area for further research. Constitutive activation of STAT3 is a hallmark of many leukemias and contributes to cell proliferation and survival.[4][5] Investigating the potential indirect effects of this compound on STAT3 signaling could provide deeper insights into its anti-leukemic activity.
Caption: Putative indirect effect of this compound on the STAT3 pathway.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific leukemia cell lines and experimental setup. The information on signaling pathways, particularly the putative STAT3 pathway, is based on the current understanding of leukemia biology and the mechanism of DNMT inhibitors and requires experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNMT3A in haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT3A in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNMT3A抑制剂 | MCE [medchemexpress.cn]
- 5. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Methylation with DY-46-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), for research and drug development purposes. Detailed protocols for key experimental applications are included.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DNMT3A, a key enzyme responsible for de novo DNA methylation. Dysregulation of DNMT3A activity is implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the role of DNMT3A in these processes and for the development of novel therapeutic strategies.
Mechanism of Action
This compound acts as a non-nucleoside inhibitor of DNMT3A. Its mechanism of action involves the occupation of both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of the enzyme. This dual occupancy effectively blocks the catalytic activity of DNMT3A, preventing the transfer of methyl groups to DNA.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colon Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in DNA methylation studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA to quantify cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plate
-
This compound
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1.1 and 1.2).
-
-
BrdU Labeling:
-
Following treatment with this compound, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fixing solution and incubate for 30 minutes at room temperature.
-
Remove the fixing solution and add 100 µL of denaturing solution. Incubate for 30 minutes at room temperature to expose the incorporated BrdU.
-
-
Immunodetection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis of DNMT3A and p53 Protein Levels
This protocol is used to determine the effect of this compound on the expression levels of DNMT3A and the tumor suppressor protein p53.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DNMT3A, anti-p53) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
DNA Methylation Analysis (Bisulfite Sequencing)
This protocol provides a general workflow for analyzing changes in DNA methylation patterns following treatment with this compound using bisulfite sequencing, which is considered the "gold standard" for methylation analysis.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the region of interest
-
Taq polymerase suitable for bisulfite-treated DNA
-
DNA sequencing service or instrument
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells treated with this compound and control cells using a standard DNA extraction kit.
-
-
Bisulfite Conversion:
-
Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted DNA sequence of your target region. Primers should not contain CpG dinucleotides to avoid methylation-biased amplification.
-
Amplify the target region using a polymerase that can read through uracils.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger or next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing results to the reference genome.
-
Analyze the C-to-T conversion rate to determine the methylation status of each CpG site. A remaining cytosine indicates methylation, while a thymine indicates an unmethylated cytosine.
-
Conclusion
This compound is a powerful and selective tool for studying the role of DNMT3A in DNA methylation and its implications in disease. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor on cell viability, proliferation, protein expression, and DNA methylation patterns. These studies will contribute to a better understanding of the epigenetic regulation of gene expression and may lead to the development of novel therapeutic interventions.
Application Notes and Protocols for DNMT3A Inhibition Assay with DY-46-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methyltransferase 3A (DNMT3A) is a key enzyme responsible for de novo DNA methylation, an essential epigenetic modification that plays a crucial role in gene expression regulation, cellular differentiation, and development.[1] Aberrant DNMT3A activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2][3][4] DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNMT3A.[2][5] This document provides detailed application notes and protocols for performing a DNMT3A inhibition assay using this compound, intended for researchers in academia and the pharmaceutical industry.
This compound distinguishes itself through its high potency and selectivity for DNMT3A over other DNA methyltransferases.[2][5] Understanding its inhibitory mechanism and having a robust assay protocol are critical for its application in basic research and drug discovery.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against DNMT3A and other methyltransferases is summarized below. This data highlights the selectivity of the compound.
| Enzyme | IC50 (µM) | Selectivity vs. DNMT3A | Reference |
| DNMT3A | 0.39 | - | [2][5] |
| DNMT1 | 13.0 | 33.3-fold | [2][5] |
| DNMT3B | 105 | 269-fold | [2][5] |
| G9a | >500 | >1282-fold | [2][5] |
Cellular Activity of this compound
This compound has demonstrated anti-proliferative activity across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 0.7 | [5] |
| HCT116 | Colorectal Carcinoma | 0.3 | [5] |
| U937 | Histiocytic Lymphoma | 0.7 | [5] |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [5] |
| A549 | Lung Carcinoma | 2.1 | [5] |
| DU145 | Prostate Carcinoma | 1.7 | [5] |
| PBMC | Normal Blood Cells | 91 | [5] |
Experimental Protocols
This section provides a detailed protocol for a non-radioactive, antibody-based DNMT3A inhibition assay. This method is adaptable for a 96-well plate format, suitable for medium to high-throughput screening.
Principle of the Assay
The assay measures the methylation of a DNA substrate by the DNMT3A enzyme. The inhibitor, this compound, will reduce the extent of methylation in a dose-dependent manner. The level of methylation is quantified using an antibody specific for 5-methylcytosine (5-mC), which is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a colorimetric or chemiluminescent reaction.
Materials and Reagents
-
Recombinant human DNMT3A enzyme
-
This compound inhibitor
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC) or a specific CpG-containing oligonucleotide) coated on a 96-well plate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody: Anti-5-methylcytosine (anti-5-mC)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (or other appropriate secondary antibody)
-
Colorimetric Substrate (e.g., TMB) or Chemiluminescent Substrate
-
Stop Solution (e.g., 1 M H₂SO₄ for TMB)
-
Microplate reader
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of DNMT3A/ISGF3γ Interaction Increases the Temozolomide Efficiency to Reduce Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DY-46-2: A Potent and Selective DNMT3A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DY-46-2 is a novel, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme crucial in establishing de novo DNA methylation patterns.[1][2] Dysregulation of DNMT3A is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[2] this compound demonstrates high potency and selectivity for DNMT3A, exhibiting significant anti-proliferative activity in various cancer cell lines with low cytotoxicity in non-tumoral peripheral blood mononuclear cells (PBMCs).[2] These characteristics position this compound as a promising candidate for further investigation in cancer therapy and as a tool for studying the epigenetic mechanisms governed by DNMT3A.
While the precise mechanism of cellular uptake for this compound has not been explicitly detailed in the current literature, small molecules of its nature typically enter cells through passive diffusion across the plasma membrane, facilitated diffusion, or active transport mechanisms.[3] The lipophilicity of a small molecule is a key determinant of its ability to passively diffuse across the cell membrane.[3] For more complex or hydrophilic molecules, uptake may be mediated by specific transporter proteins or through endocytic pathways.[4]
This document provides an overview of the known biological activities of this compound, along with generalized protocols for assessing its cellular uptake and cytotoxic effects.
Data Presentation
Inhibitory Activity and Cellular Potency of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound against various DNMT enzymes and its cytotoxic effects on a panel of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs and G9a
| Target Enzyme | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DNMT3A. This inhibition leads to a reduction in DNA methylation, which can reactivate the expression of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation.
Caption: Mechanism of action of this compound as a DNMT3A inhibitor.
Experimental Protocols
The following are generalized protocols that can be adapted to study the cellular uptake and biological effects of this compound.
Protocol 1: General Cellular Uptake Assay for a Small Molecule Inhibitor
This protocol provides a framework for quantifying the intracellular concentration of a small molecule inhibitor like this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
HPLC-MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the assay, remove the culture medium and replace it with a fresh medium containing the desired concentration of this compound. Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Collect the cell lysate and determine the total protein concentration using a standard method like the BCA assay. This will be used for normalization.
-
Extraction: To the remaining lysate, add a volume of organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins and extract the small molecule.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Sample Analysis: Collect the supernatant containing the extracted this compound and analyze it using a validated HPLC-MS method to determine the intracellular concentration.
-
Data Normalization: Normalize the amount of intracellular this compound to the total protein concentration of the cell lysate.
Caption: Experimental workflow for assessing cellular uptake.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of DNMT3A with significant anti-cancer properties. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential and cellular mechanisms. While specific details on the cellular uptake of this compound are yet to be elucidated, the generalized protocols herein can be adapted to explore its cellular entry and bioavailability, which are critical parameters for its development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
Application Note: Detection of Reduced DNMT3A Expression Following DY-46-2 Treatment via Western Blot
Abstract
This application note provides a detailed protocol for the use of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), and the subsequent analysis of DNMT3A protein levels by Western blot.[1][2] this compound exhibits high potency with an IC50 value of 0.39 µM for DNMT3A.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals interested in studying the effects of DNMT3A inhibition on cellular processes. The described workflow is applicable to various cancer cell lines and can be adapted for the screening and characterization of other potential DNMT3A inhibitors.
Introduction
DNA methylation is a crucial epigenetic modification involved in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer.[2][5][6] DNA methyltransferase 3A (DNMT3A) is a key enzyme responsible for de novo DNA methylation.[5][6] The development of selective inhibitors for DNMT3A is a significant area of research for novel cancer therapies.[2]
This compound has been identified as a novel, potent, and selective non-nucleoside inhibitor of DNMT3A.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines and has been shown to decrease DNMT3A protein levels in HCT116 cells.[1] This application note outlines a comprehensive protocol to treat cells with this compound and subsequently quantify the changes in DNMT3A protein expression using Western blot analysis.
Materials and Reagents
-
Cell Lines: HCT116 or other appropriate cancer cell lines
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound (MedChemExpress, Cat. No. HY-151136 or equivalent)
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 with protease inhibitors)[7]
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-DNMT3A antibody (e.g., Santa Cruz, H-295; Proteintech, 20954-1-AP)[5][7][8]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading Control Antibody: Anti-β-Actin or Anti-α-Tubulin[5][7]
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Target | IC50 | Cell Line(s) | Notes |
| DNMT3A | 0.39 µM | (Biochemical Assay) | Potent and selective inhibition.[1][2][3][4] |
| DNMT1 | 13.0 µM | (Biochemical Assay) | Over 33-fold selectivity for DNMT3A over DNMT1.[1][2] |
| DNMT3B | 105 µM | (Biochemical Assay) | Over 269-fold selectivity for DNMT3A over DNMT3B.[1][2] |
| G9a | >500 µM | (Biochemical Assay) | High selectivity against the histone methyltransferase G9a.[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis.
Caption: Mechanism of this compound inhibition of DNMT3A.
Caption: Experimental workflow for Western blot analysis of DNMT3A.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed HCT116 cells or another suitable cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[1]
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. A final concentration of 1 µM is a good starting point based on published data.[1] Remember to include a vehicle control (DMSO-treated) group. A typical treatment duration is 72 hours.[1]
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (containing the soluble protein) to a new tube. Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Also, load a protein ladder. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT3A (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or α-tubulin) to ensure equal protein loading.
Data Analysis
-
Densitometry: Quantify the band intensities for DNMT3A and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the DNMT3A band intensity to the corresponding loading control band intensity for each sample.
-
Comparison: Compare the normalized DNMT3A levels in the this compound-treated samples to the vehicle-treated control to determine the extent of protein reduction.
Expected Results
Treatment of cancer cell lines, such as HCT116, with this compound is expected to result in a dose- and time-dependent decrease in the protein levels of DNMT3A as detected by Western blot.[1] A significant reduction in the DNMT3A band intensity should be observable in the treated samples compared to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak DNMT3A signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary antibody | Use a fresh or different validated primary antibody. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer. |
Conclusion
This application note provides a comprehensive and detailed protocol for the evaluation of this compound's effect on DNMT3A protein expression using Western blotting. This methodology is a fundamental tool for the characterization of DNMT3A inhibitors and for studying the downstream consequences of their activity in a cellular context. The provided workflow can be adapted for the analysis of other proteins of interest and for the screening of other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. DNMT3A antibody (20954-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
Optimizing DY-46-2 Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, highly potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A)[1][2]. DNMT3A is an enzyme responsible for de novo DNA methylation, a key epigenetic modification that plays a crucial role in gene expression regulation[3][4]. This compound exerts its effect by inhibiting the catalytic activity of DNMT3A, leading to a reduction in DNA methylation and subsequent reactivation of silenced tumor suppressor genes, such as p53[1].
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cancer cell lines. The half-maximal inhibitory concentration (IC50) for DNMT3A is 0.39 µM[1][2]. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How selective is this compound for DNMT3A?
A3: this compound exhibits excellent selectivity for DNMT3A. It is approximately 33.3-fold more selective for DNMT3A over DNMT1 and 269-fold more selective over DNMT3B[2]. Its inhibitory activity against the histone methyltransferase G9a is very low (IC50 > 500 µM)[1].
Q4: What are the known effects of this compound on cancer cells?
A4: this compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner[1][2]. For example, at a concentration of 1 µM for 72 hours in HCT116 cells, it can lead to a decrease in DNMT3A protein levels and the re-expression of the p53 tumor suppressor gene[1].
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my cell line, even at low concentrations.
-
Possible Cause: Cell line sensitivity. Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wider range of concentrations, starting from as low as 0.01 µM, to determine the precise IC50 value for your specific cell line.
-
Reduce incubation time: Shorter incubation periods (e.g., 24 or 48 hours) may reduce cytotoxicity while still achieving the desired inhibitory effect on DNMT3A[1].
-
Confirm with a cell viability assay: Use a reliable method like MTT or WST-1 assay to accurately quantify cell viability.
-
Check for off-target effects: Although highly selective, at very high concentrations, off-target effects might occur. Correlate the cytotoxic effects with the intended molecular outcome (e.g., DNMT3A inhibition, p53 re-expression).
-
Issue 2: No significant effect on cell proliferation or target gene expression.
-
Possible Cause 1: Suboptimal concentration. The concentration of this compound may be too low to effectively inhibit DNMT3A in your specific cell line.
-
Troubleshooting Steps:
-
Increase the concentration: Gradually increase the concentration of this compound in your experiments. Refer to the IC50 values in the provided data tables as a guide.
-
Increase incubation time: Extend the incubation period to 72 hours or longer, as the effects of DNMT inhibition on gene expression and cell proliferation can be time-dependent[1].
-
-
Possible Cause 2: Inefficient cellular uptake.
-
Troubleshooting Steps:
-
Verify compound solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the cell culture medium.
-
Check for drug efflux: Some cancer cell lines express high levels of drug efflux pumps which can reduce the intracellular concentration of the compound. Consider using a known efflux pump inhibitor as a control.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Experimental variability.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Ensure accurate pipetting: Use calibrated pipettes to ensure accurate and consistent dosing.
-
Include proper controls: Always include a vehicle control (e.g., DMSO) and positive/negative controls where applicable.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Table 2: Cytotoxicity of this compound in Various Cell Lines (IC50 in µM)
| Cell Line | 72h Incubation |
| HCT116 (Colon Cancer) | 0.3 |
| K562 (Leukemia) | 0.5 |
| THP-1 (Leukemia) | 0.7 |
| U937 (Lymphoma) | 0.7 |
| DU145 (Prostate Cancer) | 1.7 |
| A549 (Lung Cancer) | 2.1 |
| PBMC (Normal Cells) | >100 |
Data sourced from[1]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for DNMT3A and p53
-
Cell Lysis: After treating cells with this compound (e.g., 1 µM for 72 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting DY-46-2 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with the DNMT3A inhibitor, DY-46-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). By inhibiting DNMT3A, this compound prevents the methylation of DNA, a key epigenetic modification. This can lead to the re-expression of silenced genes, such as tumor suppressor genes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, it is recommended to consult the manufacturer's data sheet for specific solubility information. Once prepared, the solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the known IC50 values for this compound against different enzymes and cell lines?
A3: The inhibitory activity and cell viability of this compound have been characterized against various targets. A summary of these values is provided in the table below.
Quantitative Data Summary
| Target | IC50 Value (µM) | Assay Condition |
| Enzymatic Activity | ||
| DNMT3A | 0.39 | In vitro assay |
| DNMT1 | 13.0 | In vitro assay |
| DNMT3B | 105 | In vitro assay |
| G9a | >500 | In vitro assay |
| Cell Viability | 24, 48, and 72 h incubation | |
| THP-1 | 0.7 | Cell-based assay |
| HCT116 | 0.3 | Cell-based assay |
| U937 | 0.7 | Cell-based assay |
| K562 | 0.5 | Cell-based assay |
| A549 | 2.1 | Cell-based assay |
| DU145 | 1.7 | Cell-based assay |
| PBMC | 91 | Cell-based assay |
Data sourced from MedchemExpress product information.
Troubleshooting Guides
Inconsistent or Unexpected Cell Viability Assay Results
Issue: High variability between replicates or unexpected IC50 values.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase across all experiments. Avoid overgrowth or contamination of cell cultures. |
| Compound Solubility | Confirm that this compound is fully dissolved in the chosen solvent. Consider preparing fresh dilutions for each experiment. |
| Assay Interference | Some compounds can interfere with assay reagents. Run a control with this compound in cell-free media to check for direct interactions with the assay dye (e.g., MTT, resazurin). |
| Incubation Time | Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent. |
| Incorrect Pipetting | Use calibrated pipettes and ensure proper mixing to avoid concentration gradients in the wells. |
Unexpected Western Blot Results
Issue: Weak or no signal for target proteins (e.g., DNMT3A, p53), or high background.
| Potential Cause | Troubleshooting Steps |
| No/Weak Signal | |
| Insufficient Protein Load | Increase the amount of protein loaded per well. |
| Low Antibody Concentration | Optimize the primary and secondary antibody concentrations. Increase incubation time if necessary. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Adjust transfer time or voltage if needed. |
| Inactive Reagents | Ensure that antibodies and detection reagents are not expired and have been stored correctly. |
| High Background | |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
Problems with DNA Methylation Analysis
Issue: Failure to detect changes in DNA methylation after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inefficient Bisulfite Conversion | Ensure the DNA is pure and free of contaminants. Use a commercial kit and follow the protocol precisely. Incomplete conversion can lead to false positives. |
| PCR Amplification Failure | Design primers specific for bisulfite-converted DNA. Use a hot-start Taq polymerase as proofreading polymerases are not recommended for this application. |
| Insufficient Treatment Duration | DNA demethylation can be a slow process. Consider extending the treatment duration with this compound. |
| Cell Line Resistance | Some cell lines may be resistant to DNMT inhibitors. Confirm the sensitivity of your cell line to this compound. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits DNMT3A, leading to reduced DNA methylation and tumor growth.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting experimental results.
Technical Support Center: Investigating Off-Target Effects of DY-46-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This guide focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a high-potency and selective novel non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor with an IC50 value of 0.39 μM.[1][2][3][4][5]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for DNMT3A, it has been shown to have inhibitory activity against other enzymes at higher concentrations. The primary known off-targets are DNMT1 and DNMT3B, and to a much lesser extent, the histone methyltransferase G9a.[1][2][4]
Q3: How does the selectivity of this compound for DNMT3A compare to its off-targets?
This compound exhibits significant selectivity for DNMT3A. It is approximately 33.3-fold more selective for DNMT3A than for DNMT1, 269-fold more selective than for DNMT3B, and over 1000-fold more selective than for G9a.[2]
Q4: What are the potential consequences of this compound's off-target activity?
Inhibition of DNMT1 and DNMT3B could lead to broader DNA methylation changes than intended with DNMT3A-specific inhibition. DNMT1 is primarily responsible for maintaining DNA methylation patterns during cell division, so its inhibition can lead to passive demethylation over multiple cell cycles. Inhibition of G9a, although significantly weaker, could potentially impact histone methylation. These off-target effects could confound experimental results by producing phenotypes that are not solely due to the inhibition of DNMT3A.
Q5: At what concentrations are off-target effects likely to be observed?
Off-target effects are more likely to occur at higher concentrations of this compound. Based on the IC50 values, inhibition of DNMT1 may become a factor at concentrations around 13.0 μM, and DNMT3B at concentrations around 105 μM.[1][4] It is recommended to use the lowest effective concentration that elicits the desired on-target phenotype to minimize off-target effects.
Troubleshooting Guide
Issue 1: Unexpected or widespread changes in DNA methylation.
-
Possible Cause: Inhibition of DNMT1 and/or DNMT3B.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired effect on DNMT3A activity or downstream phenotype.
-
Use Orthogonal Approaches: Confirm key findings using an alternative method for reducing DNMT3A activity, such as siRNA or shRNA-mediated knockdown, to ensure the observed phenotype is not due to off-target effects of this compound.
-
Selective Inhibitors: If available, use more selective inhibitors for DNMT1 or DNMT3B as controls to distinguish their effects from those of DNMT3A inhibition.
-
Issue 2: Observed phenotype does not correlate with known DNMT3A function.
-
Possible Cause: An uncharacterized off-target effect or a novel function of DNMT3A.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search of the literature to see if the observed phenotype has been linked to any of the known off-targets (DNMT1, DNMT3B, G9a).
-
Target Engagement Assays: Perform cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is engaging with DNMT3A in your specific cellular context and at the concentration used.
-
Broad-Spectrum Kinase or Methyltransferase Profiling: If resources permit, screen this compound against a panel of kinases or methyltransferases to identify potential novel off-targets.
-
Issue 3: High cytotoxicity observed in non-cancerous cells.
-
Possible Cause: Off-target effects leading to cellular toxicity. Although this compound has shown low cytotoxicity in peripheral blood mononuclear cells (PBMCs)[1][2][4], different cell types may have varying sensitivities.
-
Troubleshooting Steps:
-
Cell Viability Titration: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the IC50 for DNMT3A inhibition. A narrow therapeutic window may suggest off-target toxicity.
-
Apoptosis and Cell Cycle Analysis: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) and analyze cell cycle progression to understand the cytotoxic mechanism. This may provide clues about the pathways affected.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| DNMT3A | 0.39[1][2][4] |
| DNMT1 | 13.0[1][4] |
| DNMT3B | 105[1][4] |
| G9a | >500[1][4] |
Table 2: Cell Viability (IC50) of this compound in Various Cell Lines
| Cell Line | IC50 (μM) |
| THP-1 | 0.7[1][4] |
| HCT116 | 0.3[1][4] |
| U937 | 0.7[1][4] |
| K562 | 0.5[1][4] |
| A549 | 2.1[1][4] |
| DU145 | 1.7[1][4] |
| PBMC | 91[1][4] |
Experimental Protocols
Protocol 1: Determining the On-Target vs. Off-Target Window using a Dose-Response Curve
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound, typically ranging from 0.1 μM to 100 μM.[1][4] Treat cells for a predetermined time (e.g., 24, 48, or 72 hours).[1][4]
-
Endpoint Analysis:
-
On-Target Effect: Measure a known downstream consequence of DNMT3A inhibition. For example, assess the protein levels of DNMT3A and the expression of a silenced tumor suppressor gene like p53 in HCT116 cells.[1][4]
-
Off-Target/Toxicity Effect: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.
-
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cell viability. The "window" between the effective concentration for the on-target effect and the concentration causing significant off-target effects or toxicity is your optimal experimental range.
Protocol 2: Validating Off-Target Effects with siRNA
-
siRNA Transfection: Transfect cells with siRNA specifically targeting DNMT3A (on-target), DNMT1 (off-target), or a non-targeting control.
-
This compound Treatment: After a suitable period for target knockdown (e.g., 48 hours), treat the cells with this compound at a concentration where off-target effects are suspected.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., gene expression changes, cell proliferation).
-
Interpretation:
-
If the phenotype caused by this compound is rescued or mimicked by DNMT3A siRNA, it is likely an on-target effect.
-
If the phenotype is mimicked by DNMT1 siRNA, it suggests an off-target effect through DNMT1 inhibition.
-
If the phenotype is observed with this compound but not with either siRNA, it may indicate another off-target or a non-specific effect.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Non-Nucleoside DNMT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with non-nucleoside DNA methyltransferase (DNMT) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when working with non-nucleoside DNMT inhibitors?
A1: Researchers often face challenges related to the inherent properties of non-nucleoside DNMT inhibitors. The most common issues include:
-
Low Potency and Efficacy: Compared to their nucleoside counterparts, many non-nucleoside inhibitors exhibit weaker inhibition of DNMT enzymes, requiring higher concentrations to achieve a biological effect.[1]
-
Poor Selectivity: Achieving selectivity for specific DNMT isoforms (DNMT1, DNMT3A, DNMT3B) is a significant hurdle due to the highly conserved catalytic domains of these enzymes.[2]
-
Off-Target Effects: Non-nucleoside inhibitors can interact with other proteins, particularly other S-adenosyl-L-methionine (SAM) dependent methyltransferases like histone methyltransferases (HMTs), leading to unintended biological consequences.
-
Suboptimal Physicochemical Properties: Poor aqueous solubility and chemical instability are common, complicating experimental design and data interpretation.[3]
-
Difficulties in Cellular Assays: Issues with cell permeability and efflux can lead to discrepancies between in vitro enzymatic activity and cellular effects.
Q2: How do I choose the right non-nucleoside DNMT inhibitor for my experiment?
A2: The choice of inhibitor depends on your specific research question. Consider the following:
-
Target Isoform: If you are studying the function of a specific DNMT, look for inhibitors with reported selectivity. Be aware that achieving high selectivity is challenging.
-
Potency: Consider the reported IC50 (in vitro enzymatic inhibition) and EC50 (cellular effective concentration) values.
-
Known Off-Targets: Research the known off-target profile of the inhibitor to anticipate and control for potential confounding effects.
-
Experimental System: The inhibitor's solubility and stability in your chosen cell culture media or assay buffer are critical practical considerations.
Q3: What are the key differences between nucleoside and non-nucleoside DNMT inhibitors?
A3: The primary distinction lies in their mechanism of action.
-
Nucleoside inhibitors (e.g., Azacitidine, Decitabine) are analogs of cytosine that become incorporated into DNA. They form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This mechanism is dependent on DNA replication.[4]
-
Non-nucleoside inhibitors are small molecules that typically bind to the catalytic pocket or allosteric sites of DNMTs, inhibiting their function without being incorporated into DNA.[5] This can lead to lower toxicity compared to nucleoside analogs.[1]
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing common experimental issues.
Problem 1: Low or No Inhibitory Effect in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Consult the literature for known permeability issues with your chosen inhibitor and cell line. 2. Consider using a different cell line known to be more permeable. 3. If available, use a positive control compound with known cellular activity. |
| Inhibitor Instability | 1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Assess the stability of the inhibitor in your cell culture medium over the time course of your experiment. (See Experimental Protocol 3) |
| Inhibitor Degradation | 1. Protect stock solutions and working dilutions from light and store at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Ensure accurate dilution of your stock solution. |
| Cell Line Resistance | 1. Use a cell line known to be sensitive to DNMT inhibition. 2. Check the expression levels of DNMTs in your cell line. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability of Inhibitor | 1. Purchase inhibitors from a reputable supplier with documented quality control. 2. If possible, test the IC50 of each new batch in an in vitro enzymatic assay. (See Experimental Protocol 1) |
| Inconsistent Treatment Timing | 1. Standardize the timing of inhibitor addition in relation to cell seeding and harvesting. 2. Consider the cell cycle, as DNMT1 expression and activity can be cell cycle-dependent. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Methyltransferases | 1. Screen your inhibitor against a panel of related enzymes, such as histone methyltransferases (HMTs). (See Experimental Protocol 4) 2. Use multiple, structurally distinct inhibitors that target the same DNMT to see if they produce similar phenotypes. |
| Non-Specific Cytotoxicity | 1. Perform a cell viability assay to distinguish between targeted effects and general toxicity. 2. Use the lowest effective concentration of the inhibitor. |
Section 3: Quantitative Data Presentation
The following table summarizes the reported inhibitory concentrations of common non-nucleoside DNMT inhibitors. Note that these values can vary depending on the assay conditions.
| Inhibitor | Target | IC50 (μM) | EC50 (μM) | Reference |
| RG108 | DNMT1 | ~0.1-100 | Varies | [5][6] |
| SGI-1027 | DNMT1 | 6 - 12.5 | 4.4 (KG-1 cells) | [6][7][8] |
| DNMT3A | 8 | 0.9 (hDNMT3A) | [7][8] | |
| DNMT3B | 7.5 | - | [7][8] | |
| Curcumin | M.SssI | ~0.03 | Varies | [6] |
Section 4: Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT1 inhibitor screening kits.[9][10]
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNMT1 substrate-coated assay plate
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (HRP-conjugated)
-
Colorimetric developing solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and antibodies as per the manufacturer's instructions.
-
Inhibitor Preparation: Serially dilute the non-nucleoside DNMT inhibitor to a range of concentrations in assay buffer.
-
Enzymatic Reaction: a. To the substrate-coated wells, add assay buffer, SAM, and either the diluted inhibitor or a vehicle control. b. Initiate the reaction by adding the DNMT1 enzyme. c. Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Detection: a. Wash the wells to remove unreacted components. b. Add the capture antibody and incubate at room temperature for 60 minutes. c. Wash the wells, then add the detection antibody and incubate for 30 minutes. d. After a final wash, add the developing solution and monitor for color change. e. Stop the reaction and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement
This protocol is a generalized procedure for assessing target engagement in cells.[11][12][13][14]
Materials:
-
Cell line of interest
-
Non-nucleoside DNMT inhibitor
-
Cell lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-DNMT1 antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Heating: a. Harvest and lyse the cells. b. Aliquot the cell lysate into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: a. Carefully collect the supernatant containing the soluble proteins. b. Analyze the amount of soluble DNMT1 in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve (the temperature at which DNMT1 denatures and aggregates) in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 3: Stability Assessment of Inhibitor in Cell Culture Media
Materials:
-
Non-nucleoside DNMT inhibitor
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS or HPLC system
Procedure:
-
Spike the inhibitor into the cell culture medium at the desired final concentration.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound in the aliquots using a validated LC-MS/MS or HPLC method.
-
Plot the concentration of the inhibitor over time to determine its stability.
Protocol 4: Off-Target Activity Screen against Histone Methyltransferases (HMTs)
This protocol is similar to the in vitro DNMT inhibition assay but uses HMTs.
Materials:
-
Recombinant human HMTs (e.g., G9a, EZH2, PRMT1)
-
HMT-specific assay buffers and substrates (histones or peptides)
-
S-adenosyl-L-methionine (SAM)
-
Detection reagents (specific to the assay format, e.g., radioactivity, fluorescence, or antibody-based)
Procedure:
-
Perform an enzymatic assay similar to the DNMT inhibition assay (Protocol 1), substituting the DNMT enzyme, substrate, and buffer with those specific for the HMT of interest.
-
Test the non-nucleoside DNMT inhibitor at a range of concentrations.
-
Determine the IC50 of the inhibitor against each HMT to assess its selectivity.
Section 5: Mandatory Visualizations
Caption: Signaling pathway of non-nucleoside DNMT1 inhibition.
Caption: Experimental workflow for validating a novel non-nucleoside DNMT inhibitor.
References
- 1. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGI-1027,1020149-73-8 - Absin [absin.net]
- 8. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
DY-46-2 Protocol Modifications for Specific Cell Types: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective DNMT3A inhibitor, DY-46-2. The following information is designed to address specific issues that may be encountered during experiments with various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), with an IC50 value of 0.39 μM.[1][2] It functions by occupying both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A, thereby blocking its methyltransferase activity.[2] This inhibition of DNMT3A leads to a reduction in DNA methylation, which can reactivate the expression of silenced tumor suppressor genes.[1]
Q2: How selective is this compound for DNMT3A?
A2: this compound exhibits high selectivity for DNMT3A over other DNA methyltransferases. It is approximately 33.3-fold more selective for DNMT3A than for DNMT1 (IC50 = 13.0 μM) and 269-fold more selective than for DNMT3B (IC50 = 105 μM).[1][2]
Q3: What is the recommended starting concentration and treatment duration for this compound?
A3: The optimal concentration and duration of this compound treatment are highly cell-type dependent. For many cancer cell lines, effective concentrations range from 0.1 to 100 μM, with incubation times of 24, 48, or 72 hours.[1] A dose-response experiment is strongly recommended for each new cell line to determine the optimal conditions. For example, in HCT116 cells, 1 μM of this compound for 72 hours has been shown to decrease DNMT3A protein levels and reactivate p53 expression.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes. For long-term storage, it is advised to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity or Unexpected Cell Death
Possible Causes:
-
Concentration is too high for the specific cell type: Different cell lines exhibit varying sensitivities to this compound.
-
Prolonged incubation time: Continuous exposure may lead to off-target effects or accumulation of toxicity.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Solutions:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 μM to 50 μM) to determine the IC50 for your specific cell line.
-
Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest duration that achieves the desired biological effect.
-
Control for solvent effects: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
-
Assess apoptosis: Use a caspase activation assay to determine if the observed cell death is due to apoptosis.
Issue 2: No or Low Inhibitory Effect on DNMT3A Activity
Possible Causes:
-
Insufficient concentration or incubation time: The treatment conditions may not be optimal for the target cells.
-
Poor cell permeability: this compound may not be efficiently entering the cells.
-
Degradation of the compound: Improper storage or handling of this compound can lead to loss of activity.
Solutions:
-
Increase concentration and/or incubation time: Based on initial dose-response data, try higher concentrations or longer incubation periods.
-
Verify compound integrity: Use a fresh aliquot of this compound.
-
Confirm DNMT3A expression: Ensure that your cell line expresses detectable levels of DNMT3A protein via Western blot.
-
Measure global DNA methylation: Perform a global DNA methylation assay to directly assess the effect of this compound on DNA methylation levels.
Issue 3: Difficulty Working with Specific Cell Types
-
Primary Neurons:
-
Challenge: Primary neurons are post-mitotic and highly sensitive to toxicity.
-
Recommendations:
-
Start with very low concentrations of this compound (e.g., in the nanomolar range) and carefully titrate upwards.
-
Use a serum-free culture medium specifically formulated for neurons to maintain their health.[3]
-
Monitor neuronal morphology and viability closely throughout the experiment.
-
Consider that DNMTs play a role in synaptic function, so inhibition may have functional consequences beyond cell viability.[4]
-
-
-
Hematopoietic Stem Cells (HSCs):
-
Challenge: DNMT3A is crucial for HSC differentiation, and its inhibition can lead to an expansion of the stem cell pool and impaired differentiation.[5][6]
-
Recommendations:
-
Carefully consider the experimental goals. If studying self-renewal, lower doses and shorter treatment times may be appropriate.
-
If studying differentiation, the timing of this compound addition will be critical.
-
Use well-established protocols for HSC culture and differentiation to ensure the validity of your results.[7][8][9]
-
Monitor HSC markers and differentiation markers by flow cytometry.
-
-
Quantitative Data Summary
| Cell Line | Type | IC50 (μM) of this compound | Reference |
| THP-1 | Human monocytic leukemia (Suspension) | 0.7 | [1] |
| HCT116 | Human colorectal carcinoma (Adherent) | 0.3 | [1] |
| U937 | Human histiocytic lymphoma (Suspension) | 0.7 | [1] |
| K562 | Human chronic myelogenous leukemia (Suspension) | 0.5 | [1] |
| A549 | Human lung carcinoma (Adherent) | 2.1 | [1] |
| DU145 | Human prostate carcinoma (Adherent) | 1.7 | [1] |
| PBMC | Human peripheral blood mononuclear cells | 91 | [1] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, remove the medium and add DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add DMSO.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for DNMT3A
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT3A (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Global DNA Methylation Assay (ELISA-based)
-
DNA Extraction: After this compound treatment, extract genomic DNA from the cells using a commercial DNA extraction kit.
-
DNA Quantification: Accurately quantify the DNA concentration.
-
Assay Procedure: Follow the manufacturer's instructions for the specific global DNA methylation ELISA kit being used. This typically involves binding the DNA to the assay wells, incubating with a primary antibody against 5-methylcytosine (5-mC), followed by a secondary antibody, and then a colorimetric or fluorometric detection step.
-
Data Analysis: Calculate the percentage of 5-mC in the treated samples relative to the untreated controls.
Visualizations
Caption: Mechanism of action of this compound on DNMT3A.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Signaling pathway affected by this compound-mediated DNMT3A inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Dnmt1 and Dnmt3a are required for the maintenance of DNA methylation and synaptic function in adult forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNMT3A and stem cell function: new insights into old pathways | Haematologica [haematologica.org]
- 6. Dnmt3a is essential for hematopoietic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 8. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.com]
- 9. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from DY-46-2 experiments
Welcome to the technical support center for DY-46-2. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving this novel Kinase X inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase X, a critical upstream regulator of the pro-survival KX-signaling pathway. By binding to the ATP pocket of Kinase X, this compound prevents the phosphorylation of its downstream effector, Substrate Y. This inhibition is expected to decrease cell proliferation and induce apoptosis in cell lines where the KX-pathway is active.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: At what concentration should I expect to see a biological effect?
A3: The in vitro IC50 of this compound against Kinase X is approximately 50 nM. In cell-based assays, a significant reduction in cell viability is typically observed in the range of 100 nM to 1 µM, depending on the cell line and incubation time.
Troubleshooting Unexpected Experimental Results
Issue 1: No significant decrease in cell viability observed after this compound treatment.
This is a common issue that can arise from several factors, ranging from experimental setup to specific cellular mechanisms.
Possible Cause 1: Inactive Compound this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock.
-
Prepare a fresh stock solution from a new vial of lyophilized powder.
-
Include a positive control compound known to induce cell death in your chosen cell line to confirm assay validity.
-
Possible Cause 2: Cell Line Insensitivity The selected cell line may not rely on the KX-signaling pathway for survival, or it may have intrinsic resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Target Expression: Perform a western blot to confirm the expression of Kinase X in your cell line.
-
Assess Pathway Activity: Measure the baseline phosphorylation of Substrate Y. High basal p-Substrate Y levels suggest the pathway is active.
-
Alternative Cell Line: Test this compound in a control cell line known to be sensitive to Kinase X inhibition.
-
Possible Cause 3: Drug Efflux The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell.
-
Troubleshooting Steps:
-
Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil).
-
If co-administration restores sensitivity, this suggests drug efflux is the cause.
-
Issue 2: Conflicting results between cell viability and target engagement assays.
You may observe successful inhibition of Kinase X (e.g., decreased p-Substrate Y) but no corresponding decrease in cell viability.
Possible Cause: Activation of a Compensatory Signaling Pathway Inhibition of the KX-pathway may lead to the upregulation of a parallel pro-survival pathway, thus negating the pro-apoptotic effect of this compound.
-
Troubleshooting Steps:
-
Pathway Analysis: Use a phospho-kinase array to screen for changes in the phosphorylation status of other known survival pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Combination Therapy: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway.
-
Logical Flow for Troubleshooting Conflicting Data
Caption: Troubleshooting logic for conflicting viability and target engagement data.
Experimental Protocols
Protocol 1: Western Blot for Kinase X and p-Substrate Y
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Kinase X (1:1000), p-Substrate Y (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50.
Experimental Workflow for Cell Viability Assay
Caption: Standard workflow for a cell viability (MTS) assay.
Data Summary Tables
Table 1: this compound Activity in Various Cancer Cell Lines
| Cell Line | Kinase X Expression (Relative Units) | Baseline p-Substrate Y (Relative Units) | This compound Viability IC50 (nM) |
|---|---|---|---|
| Cell Line A | 1.2 | 0.9 | 75 |
| Cell Line B | 1.5 | 1.3 | 92 |
| Cell Line C | 0.1 | 0.05 | > 10,000 |
| Cell Line D | 1.1 | 1.0 | 1,500 (High Efflux) |
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (1 µM) IC50 (nM) | Fold Sensitization |
|---|---|---|---|
| Cell Line A | 75 | 70 | 1.1 |
| Cell Line D | 1,500 | 120 | 12.5 |
Signaling Pathway Diagram
The KX-Signaling Pathway
The following diagram illustrates the canonical KX-signaling pathway and the point of inhibition by this compound.
Caption: The KX-signaling pathway with this compound inhibition point.
DY-46-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of DY-46-2, a potent and selective non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, high-potency, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A) with an IC50 value of 0.39 μM.[1][2][3] DNA methyltransferases are crucial enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes.[3][4] this compound exerts its effect by occupying the SAM-cofactor pocket and the cytosine pocket of DNMT3A.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both powder and solvent-based stock solutions are provided below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 50 mg/mL (111.99 mM), though ultrasonic assistance may be required.[1][5] It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[5] For cellular experiments, further dilution in cell culture medium is necessary.
Q4: What is the selectivity profile of this compound?
A4: this compound demonstrates excellent selectivity for DNMT3A over other DNA methyltransferases and the histone methyltransferase G9a.[1][3] This high selectivity makes it a valuable tool for specifically studying the function of DNMT3A.
Data Presentation
Table 1: Storage Conditions for this compound [1][5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Inhibitory Activity (IC50) of this compound [1][3]
| Target | IC50 Value | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 µM | - |
| DNMT1 | 13.0 µM | 33.3-fold |
| DNMT3B | 105 µM | 269-fold |
| G9a | >500 µM | >1282-fold |
Table 3: Cytotoxicity (IC50) of this compound in Various Cell Lines [1]
| Cell Line | Cell Type | IC50 Value (72h) |
| THP-1 | Acute Myeloid Leukemia | 0.7 µM |
| HCT116 | Colorectal Carcinoma | 0.3 µM |
| U937 | Histiocytic Lymphoma | 0.7 µM |
| K562 | Chronic Myelogenous Leukemia | 0.5 µM |
| A549 | Lung Carcinoma | 2.1 µM |
| DU145 | Prostate Carcinoma | 1.7 µM |
| PBMCs | Peripheral Blood Mononuclear Cells | >91 µM (low cytotoxicity) |
Troubleshooting Guides
Issue 1: this compound appears to be inactive or shows reduced potency in my experiments.
-
Question: I've treated my cells with this compound, but I'm not observing the expected downstream effects (e.g., decreased DNMT3A protein levels, changes in cell viability). What could be the cause?
-
Answer:
-
Improper Storage: Confirm that the compound has been stored according to the recommended conditions. Both the powdered form and stock solutions are sensitive to temperature and time.[1][5] Exposure to room temperature for extended periods or excessive freeze-thaw cycles can lead to degradation.
-
Stock Solution Age: If your stock solution is older than the recommended storage duration (e.g., >1 month at -20°C or >6 months at -80°C), it may have degraded. Prepare a fresh stock solution from powder.[1][5]
-
Incorrect Concentration: Double-check all calculations for dilution to ensure the final concentration in your assay is correct. Serial dilution errors are a common source of inaccurate final concentrations.
-
Cell Line Sensitivity: While this compound is potent against a range of cancer cell lines, sensitivity can vary.[1] Ensure your cell line is expected to be responsive to DNMT3A inhibition. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell model.
-
Issue 2: I'm having trouble dissolving this compound.
-
Question: The this compound powder is not fully dissolving in DMSO, or a precipitate forms when I dilute it in my aqueous culture medium. What should I do?
-
Answer:
-
Use High-Quality, Anhydrous DMSO: this compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5] Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.
-
Utilize Sonication: For the initial stock solution preparation in DMSO, sonication can aid in dissolution.[1][5]
-
Avoid High Concentrations in Aqueous Solutions: When diluting the DMSO stock into your final aqueous buffer or culture medium, avoid "shock" precipitation by adding the stock solution dropwise while vortexing or mixing the medium. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity to cells.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Issue 3: I am observing high variability between experimental replicates.
-
Question: My results with this compound are inconsistent across different wells or plates. What are the potential sources of this variability?
-
Answer:
-
Incomplete Dissolution/Precipitation: If the compound is not fully dissolved or precipitates out of solution, the actual concentration delivered to the cells will be inconsistent. Visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware. To minimize this, consider using low-adhesion plastics and ensure thorough mixing after each dilution step.
-
Uneven Cell Seeding: Ensure that your cells are evenly seeded across all wells of your culture plates. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: In multi-well plates, "edge effects" can cause wells on the perimeter to behave differently than interior wells due to temperature and humidity gradients. If this is a concern, avoid using the outer wells for critical measurements.
-
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
This protocol outlines the measurement of cell proliferation in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. For example, to achieve final concentrations of 0.1 to 100 µM, prepare 2X solutions from 0.2 to 200 µM.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. This brings the final volume to the desired level and the compound to a 1X concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[1]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot Analysis of DNMT3A Protein Levels
This protocol is for assessing the effect of this compound on the protein expression of its target, DNMT3A.
-
Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control for a specified duration (e.g., 72 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against DNMT3A overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the DNMT3A signal to the loading control to determine the relative change in protein expression.
Visualizations
Caption: Mechanism of Action of this compound as a DNMT3A Inhibitor.
Caption: General Experimental Workflow for this compound Cellular Assays.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Selectivity Profile of DY-46-2 Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA methyltransferase (DNMT) inhibitor DY-46-2 with other relevant compounds. It includes a detailed selectivity profile, supporting experimental data, and methodologies to assist researchers in making informed decisions for their epigenetic studies.
Introduction to this compound
This compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A)[1][2][3]. DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a vital role in gene expression regulation[1][4]. Aberrant DNMT activity is linked to various diseases, including cancer, making them attractive therapeutic targets[1][4]. This compound was identified through structure-based virtual screening and has demonstrated significant potential in cancer cell proliferation inhibition with low cytotoxicity in normal cells[1][2]. Its high selectivity for DNMT3A over other methyltransferases is a key feature for its therapeutic potential and utility as a chemical probe.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against several methyltransferases. The half-maximal inhibitory concentration (IC₅₀) values clearly demonstrate its high selectivity for DNMT3A.
| Methyltransferase | This compound IC₅₀ (µM) | Selectivity Fold (vs. DNMT3A) |
| DNMT3A | 0.39 ± 0.23 | 1x |
| DNMT1 | 13.0 | 33.3x[1] |
| DNMT3B | 105 | 269x[1] |
| G9a (Histone MT) | >500 | >1282x[1][2] |
Table 1: IC₅₀ values and selectivity of this compound against various methyltransferases. Data sourced from published literature[1][2].
Comparison with Alternative Methyltransferase Inhibitors
To provide context, the selectivity of this compound is compared with other known DNMT and methyltransferase inhibitors.
| Inhibitor | Primary Target(s) | IC₅₀ Values (µM) | Key Characteristics |
| This compound | DNMT3A | DNMT3A: 0.39 DNMT1: 13.0DNMT3B: 105 | High selectivity for DNMT3A over other DNMTs and non-DNMT methyltransferases[1][2]. |
| SGI-1027 | DNMT1, 3A, 3B | DNMT1: 12.5DNMT3A: 8DNMT3B: 7.5 | A pan-DNMT inhibitor with activity against multiple DNMT isoforms[5]. |
| CM-272 | G9a, DNMTs | G9a: 0.008DNMT1: 0.382DNMT3A: 0.085 | A dual G9a/DNMT inhibitor, potent against both histone and DNA methyltransferases[5]. |
| Decitabine | Pan-DNMT | Not applicable (Covalent) | A nucleoside analog that incorporates into DNA and covalently traps DNMTs, leading to their irreversible inhibition[4][5]. |
| 5-Azacytidine | Pan-DNMT | Not applicable (Covalent) | A nucleoside analog similar to Decitabine that inhibits DNA methylation by covalently trapping DNMT enzymes[4][5]. |
Table 2: Comparative profile of this compound and other selected methyltransferase inhibitors[1][2][4][5].
Experimental Protocols
The determination of IC₅₀ values and selectivity profiles for methyltransferase inhibitors typically involves enzymatic assays that measure the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a substrate (e.g., DNA, histone).
General Protocol for In Vitro Methyltransferase Activity Assay (Radioisotope-Based)
This method remains a gold standard for its direct measurement of enzymatic activity.
-
Reaction Setup: Prepare a reaction mixture in assay buffer containing the specific methyltransferase (e.g., recombinant human DNMT3A), its substrate (e.g., poly(dI-dC) DNA), and the methyl donor, [³H]-SAM.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme or substrate and incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination & Separation: Stop the reaction. Spot the reaction mixture onto filter paper. Wash the filters to remove unreacted [³H]-SAM, leaving the radiolabeled methylated substrate bound to the paper[6].
-
Detection: Measure the radioactivity incorporated into the substrate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Alternative methods include fluorescence-based assays (e.g., MTase-Glo™) which measure the formation of the reaction byproduct S-adenosyl-L-homocysteine (SAH), or antibody-based assays that detect the methylated product[7][8][9].
Visualizations
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining the IC₅₀ and selectivity of a methyltransferase inhibitor.
Signaling Pathway Context: DNA Methylation
Caption: Simplified pathway of de novo DNA methylation by DNMT3A and its inhibition by this compound.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. abcam.com [abcam.com]
- 9. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DY-46-2: A Specific Inhibitor of DNMT3A
In the landscape of epigenetic drug discovery, DNA methyltransferase 3A (DNMT3A) has emerged as a critical therapeutic target, particularly in oncology. As a de novo methyltransferase, DNMT3A is responsible for establishing DNA methylation patterns that are crucial for gene silencing and cellular differentiation.[1][2] Its aberrant activity is linked to various cancers, making the development of specific inhibitors a key research focus. This guide provides an objective comparison of a novel, non-nucleoside inhibitor, DY-46-2, with other available DNMT inhibitors, supported by experimental data and detailed protocols.
This compound: A Potent and Selective DNMT3A Inhibitor
This compound is a potent and highly selective non-nucleoside inhibitor of DNMT3A.[3] It was identified through a multi-step structure-based virtual screening process and has demonstrated significant promise in preclinical studies.[4]
Mechanism of Action: this compound uniquely occupies both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A, contributing to its high potency and specificity.[4]
Biological Activity: In cellular assays, this compound effectively inhibits the proliferation of a range of cancer cell lines.[3] Notably, it exhibits low cytotoxicity in normal, non-tumoral peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[3][4] Treatment of cancer cells with this compound leads to a decrease in DNMT3A protein levels and the reactivation of silenced tumor suppressor genes, such as p53.[3]
Performance Comparison of DNMT Inhibitors
The efficacy of a DNMT inhibitor is determined by its potency (IC50) and its selectivity for the target isoform over other methyltransferases. The following tables summarize the quantitative data for this compound and other known DNMT inhibitors.
Table 1: Inhibitory Activity (IC50) Against DNMT Isoforms and G9a Methyltransferase
| Compound | DNMT3A IC50 (µM) | DNMT1 IC50 (µM) | DNMT3B IC50 (µM) | G9a IC50 (µM) | Selectivity (DNMT3A vs. DNMT1) | Selectivity (DNMT3A vs. DNMT3B) |
| This compound | 0.39 | 13.0 | 105 | >500 | ~33-fold | ~269-fold |
| SGI-1027 | 8 | 12.5 | 7.5 | - | ~0.6-fold | ~0.9-fold |
| CM-272 | 0.085 | 0.382 | 1.2 | 0.008 | ~4.5-fold | ~14-fold |
| γ-Oryzanol | 22.3 | 3.2 | - | - | ~0.14-fold | - |
Data compiled from multiple sources.[3][4][5]
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Normal Blood Cells | 91 |
Data from MedchemExpress.[3]
Key Experimental Protocols
The validation of this compound as a specific DNMT3A inhibitor relies on a series of well-defined experimental procedures.
In Vitro DNMT3A Activity/Inhibition Assay (ELISA-based)
This assay quantitatively measures the activity of DNMT3A and the inhibitory effect of compounds like this compound.
-
Principle: A specific DNA substrate is coated onto microplate wells. Recombinant DNMT3A enzyme is added along with the methyl donor SAM and the test inhibitor. The assay detects the methylated DNA using a specific antibody against 5-methylcytosine (5-mC) in an ELISA-like format. The amount of methylation is proportional to the enzyme's activity.
-
Protocol:
-
Coating: A cytosine-rich DNA substrate is stably coated on 96-well strip plates.
-
Reaction Setup: Add 45 µL of DNMT Assay Buffer, 5 µL of the test inhibitor (e.g., this compound diluted in DMSO and assay buffer), and 5 µL of diluted recombinant DNMT3A enzyme to the wells. For a negative control, add vehicle instead of the inhibitor.
-
Initiation: Add 5 µL of S-adenosyl-L-methionine (SAM) solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.
-
Washing: Wash each well 3-5 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Antibody Incubation: Add 100 µL of a diluted anti-5-methylcytosine primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a colorimetric developing solution (e.g., TMB substrate) and incubate in the dark for 5-15 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting inhibition versus inhibitor concentration.[6][7]
-
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.[3][5][8]
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins (e.g., DNMT3A, p53) in cell lysates after inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DNMT3A, anti-p53) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.[6][9][10]
-
Visualizing Pathways and Processes
DNMT3A-Mediated Gene Silencing
DNMT3A, often in a complex with the regulatory protein DNMT3L, catalyzes the transfer of a methyl group from the donor SAM to the C5 position of cytosine, primarily at CpG dinucleotides. This de novo methylation of promoter regions leads to a condensed chromatin state and the recruitment of methyl-binding proteins, ultimately resulting in transcriptional repression and gene silencing.
Caption: The DNMT3A pathway for de novo DNA methylation and gene silencing.
Experimental Workflow for Inhibitor Validation
The validation of a specific enzyme inhibitor like this compound follows a logical progression from initial screening to detailed cellular characterization. This workflow ensures that lead compounds are not only potent but also selective and effective in a biological context.
Caption: A streamlined workflow for the validation of a DNMT3A inhibitor.
Conclusion
The available data strongly support the validation of this compound as a potent and selective DNMT3A inhibitor. Its high selectivity for DNMT3A over other DNMT isoforms, particularly DNMT1 and DNMT3B, represents a significant advantage over many existing non-specific inhibitors like the nucleoside analogs Decitabine and Zebularine. The substantial difference in cytotoxicity between cancer cells and normal PBMCs further highlights its potential as a promising therapeutic candidate.[3][4] The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify these findings and to further explore the therapeutic applications of targeted DNMT3A inhibition.
References
- 1. DNMT3A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. DNA (cytosine-5)-methyltransferase 3A - Wikipedia [en.wikipedia.org]
- 3. epigentek.com [epigentek.com]
- 4. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNMT3A Chemiluminescent Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 6. benchchem.com [benchchem.com]
- 7. epigentek.com [epigentek.com]
- 8. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DNMT3A Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of DNA methyltransferase 3A (DNMT3A) inhibitors presents a promising frontier in epigenetic therapy. This guide offers an objective, data-driven comparison of current DNMT3A inhibitors, summarizing their performance, outlining key experimental protocols, and visualizing their context within cellular pathways.
DNA methyltransferases are crucial enzymes in epigenetic regulation, with DNMT3A being a key player in de novo DNA methylation, a process frequently dysregulated in cancer and other diseases. The development of potent and selective DNMT3A inhibitors is a major focus of research, aiming to reverse aberrant hypermethylation of tumor suppressor genes and restore normal cellular function. This guide provides a comparative analysis of prominent DNMT3A inhibitors to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of DNMT3A Inhibitors
The efficacy of DNMT3A inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), selectivity against other DNMT isoforms (particularly DNMT1 and DNMT3B), and their effects in cellular and in vivo models. The following tables summarize the available quantitative data for a selection of nucleoside and non-nucleoside inhibitors.
Nucleoside Analog Inhibitors
Nucleoside analogs are a class of DNMT inhibitors that are incorporated into DNA, where they form a covalent adduct with the DNMT enzyme, leading to its degradation.
| Inhibitor | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Cell Line Growth Inhibition IC50 (µM) | Assay Conditions |
| Azacitidine | Not specified | Not specified | Not specified | Varies by cell line | Cell-based assays[1] |
| Decitabine | Not specified | Not specified | Not specified | Varies by cell line | Cell-based assays |
| Zebularine | Partial inhibition | Partial inhibition | Partial inhibition | Not obtained in A549 cells | T24 bladder carcinoma cells[2] |
Note: IC50 values for nucleoside analogs in biochemical assays are often not reported as their mechanism of action relies on cellular processes.
Non-Nucleoside Inhibitors
Non-nucleoside inhibitors act through various mechanisms, such as competing with the S-adenosylmethionine (SAM) cofactor or blocking the DNA binding site, and are generally considered to have better selectivity profiles and lower toxicity than nucleoside analogs.[3]
| Inhibitor | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Assay Conditions |
| SGI-1027 | 12.5 | 8 | 7.5 | Cell-free assay with poly(dI-dC) substrate[4][5] |
| RG108 | 0.115 | - | - | Cell-free assay |
| Nanaomycin A | - | - | 0.5 | Cell-free assay[4] |
| CM-272 | 0.382 | 0.085 | 1.2 | Cell-free assay[6] |
| DY-46-2 | - | 0.39 | - | Not specified[4] |
| DNMT3A-IN-1 | - | KI: 9.16-18.85 (vs AdoMet) | - | Recombinant DNMT3A protein[4] |
| Compound 5 (SGI-1027 analog) | 9 | 2.8 | - | Human DNMT1 (hemimethylated substrate), Human DNMT3A2/3L (unmethylated substrate)[7] |
| Compound 10 (SGI-1027 analog) | 35 | 10 | - | Human DNMT1 (hemimethylated substrate), Human DNMT3A2/3L (unmethylated substrate)[7] |
| Compound 11 (SGI-1027 analog) | 70 | 20 | - | Human DNMT1 (hemimethylated substrate), Human DNMT3A2/3L (unmethylated substrate)[7] |
| Compound 2 (SGI-1027 analog) | 50 | 20 | - | Human DNMT1 (hemimethylated substrate), Human DNMT3A2/3L (unmethylated substrate)[7] |
| Compound 4 (SGI-1027 analog) | >100 | 40 | - | Human DNMT1 (hemimethylated substrate), Human DNMT3A2/3L (unmethylated substrate)[7] |
| γ-Oryzanol | 3.2 | 22.3 | - | Not specified[4][5] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of DNMT3A inhibitors. Below are outlines for key in vitro and in vivo assays.
In Vitro DNMT Activity/Inhibition Assay (ELISA-based)
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified DNMT enzyme.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC)) coated on a microplate
-
Test inhibitor
-
Anti-5-methylcytosine (5mC) antibody
-
HRP-conjugated secondary antibody
-
Colorimetric developing solution and stop solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DNMT assay buffer. A vehicle control (e.g., DMSO) should be included.
-
Reaction Setup: To the DNA-coated wells, add the DNMT assay buffer, the diluted inhibitor or vehicle, and the DNMT3A/3L enzyme.
-
Initiation of Reaction: Add SAM to all wells to start the methylation reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection of Methylation:
-
Wash the wells to remove unreacted components.
-
Add the anti-5mC primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the developing solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Global DNA Methylation
This assay assesses the inhibitor's ability to reduce overall DNA methylation levels within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., leukemia cell line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Genomic DNA extraction kit
-
Global DNA methylation quantification kit (ELISA-based or LC-MS/MS)
Procedure:
-
Cell Culture and Treatment: Seed the cells and treat them with increasing concentrations of the test inhibitor for a defined period (e.g., 72 hours).
-
Genomic DNA Extraction: Harvest the cells and isolate genomic DNA using a commercial kit.
-
Quantification of 5mC: Measure the percentage of 5-methylcytosine in the genomic DNA using an ELISA-based kit or by LC-MS/MS for higher accuracy.
-
Data Analysis: Plot the percentage of global methylation against the inhibitor concentration to determine the dose-dependent effect of the inhibitor.
In Vivo Efficacy Assessment in Animal Models
Xenograft models using human cancer cell lines are commonly employed to evaluate the in vivo anti-tumor efficacy of DNMT3A inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., acute myeloid leukemia cells)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously or intravenously inject the cancer cells into the mice.
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Body weight and general health of the animals should also be monitored.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Visualizing the Landscape of DNMT3A Inhibition
DNMT3A in Cancer Signaling
DNMT3A plays a multifaceted role in cancer by methylating and silencing tumor suppressor genes, thereby promoting cell proliferation and survival. Its activity is intertwined with major cancer-related signaling pathways.
Caption: DNMT3A's role in cancer signaling and points of intervention.
Experimental Workflow for DNMT3A Inhibitor Discovery and Validation
The identification and validation of novel DNMT3A inhibitors typically follow a multi-step workflow, from initial high-throughput screening to in vivo efficacy studies.
Caption: A typical workflow for discovering and validating DNMT3A inhibitors.
Logical Relationships of DNMT3A Inhibitors
DNMT3A inhibitors can be categorized based on their chemical nature and mechanism of action, which dictates their selectivity and potential clinical applications.
Caption: Classification and properties of DNMT3A inhibitors.
References
- 1. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DNMT3A promotes glioma growth and malignancy via TNF-α/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
DY-46-2: A Potent and Selective DNMT3A Inhibitor Outperforming Conventional Epigenetic Drugs
For Immediate Release
A comprehensive analysis of the novel, non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor, DY-46-2, reveals its superior potency and selectivity compared to established epigenetic drugs, including the FDA-approved therapies Azacitidine and Decitabine, as well as the next-generation agent Guadecitabine and the well-studied compound Zebularine. This comparison guide synthesizes available preclinical data, providing researchers, scientists, and drug development professionals with a detailed evaluation of this compound's efficacy and its potential as a targeted cancer therapeutic.
Executive Summary
This compound distinguishes itself as a highly potent inhibitor of DNMT3A, a key enzyme implicated in the development and progression of various cancers. With an IC50 value of 0.39 µM for DNMT3A, this compound demonstrates significantly greater inhibitory activity than other DNMT inhibitors for which comparative data is available. Its high selectivity for DNMT3A over other DNMT isoforms, such as DNMT1 and DNMT3B, suggests a more targeted therapeutic approach with a potentially favorable safety profile. This guide presents a side-by-side comparison of this compound with other prominent DNMT inhibitors, highlighting its advantages in enzymatic inhibition, cellular activity, and in vivo potential.
Comparative Efficacy of DNMT Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected epigenetic drugs.
Table 1: In Vitro Enzymatic Inhibition (IC50, µM)
| Drug | DNMT1 | DNMT3A | DNMT3B |
| This compound | 13.0 | 0.39 | 105 |
| Azacitidine | - | - | - |
| Decitabine | - | - | - |
| Guadecitabine | - | - | - |
| Zebularine | - | - | - |
Table 2: In Vitro Cellular Efficacy (IC50, µM)
| Drug | THP-1 (AML) | HCT116 (Colon) | U937 (Lymphoma) | K562 (CML) | A549 (Lung) | DU145 (Prostate) |
| This compound | 0.7 | 0.3 | 0.7 | 0.5 | 2.1 | 1.7 |
| Azacitidine | ~0.6-4.9 (H226, H358, H460 - Lung) | - | - | - | - | - |
| Decitabine | - | - | - | - | - | - |
| Zebularine | - | - | - | - | - | - |
Note: Cellular IC50 values are highly dependent on the cell line and experimental conditions. The provided data for comparator drugs may not be directly comparable to this compound due to variations in methodology.
Table 3: In Vivo Efficacy
| Drug | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data not available | - | - | - | - |
| Azacitidine | Nude mice | Human lung cancer xenografts (H358, H460) | 90 mg/kg, intratracheal | Increased median survival by 63% and 142% respectively | [1] |
| Azacitidine | Xenograft mice | Human myelodysplastic syndrome (SKM-1) | 2.5 or 5 mg/kg | Significant suppression of tumor growth | [2] |
| Decitabine | Syngeneic mice | 4T1 mammary carcinoma, MC38 colon adenocarcinoma | - | Suppressed tumor growth and pulmonary metastasis | [3] |
| Guadecitabine | Murine model | Breast cancer (4T1, E0771) | 50 µg, daily for 4 days | Significantly reduced tumor growth | [4] |
| Zebularine | Genetically engineered mouse model | Breast cancer | - | Significant delay in tumor growth and reduction in total tumor burden | [5] |
Mechanism of Action and Signaling Pathways
This compound is a non-nucleoside inhibitor that likely binds to the catalytic pocket of DNMT3A, preventing it from methylating DNA. Inhibition of DNMT3A can lead to the re-expression of tumor suppressor genes that are epigenetically silenced in cancer cells. This can, in turn, affect various downstream signaling pathways crucial for cancer cell survival and proliferation. Two such pathways implicated in cancers where DNMT3A is overexpressed are the TNF-α/NF-κB and EGFR-MEK-ERK pathways.
TNF-α/NF-κB Signaling Pathway
Caption: TNF-α binding to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. Active NF-κB then translocates to the nucleus to regulate gene expression.
EGFR-MEK-ERK Signaling Pathway
Caption: Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a phosphorylation cascade involving Grb2, Sos, Ras, Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate transcription factors and promote cell proliferation and survival.
Experimental Protocols
In Vitro DNMT Enzymatic Activity Assay
The inhibitory activity of this compound and other compounds on DNMT enzymes can be determined using a variety of commercially available kits or established protocols. A general workflow is as follows:
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against DNMT enzymes.
Detailed Method:
-
Reaction Setup: In a microplate, combine the respective DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC)), S-adenosylmethionine (SAM, the methyl donor), and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for the enzymatic methylation of the DNA substrate.
-
Detection: The extent of DNA methylation is quantified. This can be achieved through various methods, including ELISA-based assays using a methylation-specific antibody, incorporation of a radiolabeled methyl group from SAM, or fluorescence-based detection methods.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound and other epigenetic drugs on cancer cell lines is commonly assessed using the MTT assay.
Detailed Method:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Azacitidine) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
This compound represents a significant advancement in the field of epigenetic drug discovery. Its high potency and selectivity for DNMT3A position it as a promising candidate for the targeted therapy of cancers driven by aberrant DNMT3A activity. While further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile, the existing data strongly suggests that this compound has the potential to be a more effective and less toxic alternative to current DNMT inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing the field of epigenetic cancer therapy.
References
- 1. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 3. Decitabine suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA methyltransferase inhibitor, guadecitabine, targets tumor-induced myelopoiesis and recovers T cell activity to slow tumor growth in combination with adoptive immunotherapy in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DY-46-2: A Comparative Analysis of Cross-Reactivity with Other Enzymes
For Immediate Release
A deep dive into the cross-reactivity profile of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), reveals a high degree of specificity, positioning it as a promising candidate for targeted epigenetic therapies. This comparison guide provides an objective analysis of this compound's performance against other key enzymes, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound demonstrates exceptional selectivity for its primary target, DNMT3A, with significantly lower inhibitory activity against other DNA methyltransferases and a histone methyltransferase. This high specificity minimizes the potential for off-target effects, a critical consideration in drug development. This guide presents a comprehensive overview of its cross-reactivity, offering researchers, scientists, and drug development professionals the data necessary to evaluate its potential in their work.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of related enzymes, including DNMT1, DNMT3B, and the histone methyltransferase G9a. The results, summarized in the table below, highlight the compound's remarkable selectivity for DNMT3A.
| Enzyme | IC50 (μM) | Selectivity vs. DNMT3A |
| This compound | ||
| DNMT3A | 0.39[1] | - |
| DNMT1 | 13.0[1] | 33.3-fold[2] |
| DNMT3B | 105[1] | 269-fold[2] |
| G9a | >500[1] | >1000-fold[2] |
Table 1: Comparative inhibitory activity (IC50) of this compound against various methyltransferases. The selectivity is expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for DNMT3A.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro assay to determine the cross-reactivity of an inhibitor like this compound against various DNA methyltransferases.
In Vitro DNMT Activity/Inhibition Assay (ELISA-based)
This protocol outlines a common, non-radioactive method for measuring DNMT activity and inhibition.
Materials:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes
-
This compound (or other test inhibitor)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
DNMT assay buffer
-
Microplate with coated DNA substrate (e.g., poly(dI-dC))
-
Primary antibody specific for 5-methylcytosine (5-mC)
-
HRP-conjugated secondary antibody
-
Colorimetric developing solution (e.g., TMB substrate)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in DNMT assay buffer.
-
Reaction Setup: To the wells of the DNA-coated microplate, add the DNMT assay buffer, SAM, the specific recombinant DNMT enzyme (DNMT1, DNMT3A, or DNMT3B), and the various concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the methylation reaction to occur.
-
Washing: Wash the wells multiple times with a wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the 5-mC primary antibody to each well and incubate at room temperature for a specified time (e.g., 1 hour) to allow binding to the newly methylated cytosines.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Washing: Repeat the washing step.
-
Colorimetric Development: Add the developing solution to each well and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of DNMT activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental and Biological Context
To further clarify the methodologies and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme cross-reactivity.
References
A Comparative Analysis of DY-46-2 and Other DNA Methyltransferase (DNMT) Inhibitors
Introduction
DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues, typically within CpG dinucleotides. Dysregulation of DNA methylation, often leading to the silencing of tumor suppressor genes, is a well-established hallmark of cancer. Consequently, DNMTs have emerged as significant therapeutic targets for oncology.[1][2]
This guide provides a comparative benchmark of DY-46-2, a novel non-nucleoside DNMT3A inhibitor, against a panel of known DNMT inhibitors.[1][3] The analysis focuses on inhibitory potency, selectivity, and cellular activity, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: An Overview
DNMT inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside Analogs: These are cytidine analogs that become incorporated into DNA during replication.[2] They form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This mechanism is characteristic of FDA-approved drugs like Decitabine and Azacitidine.[2][4][5]
-
Non-Nucleoside Analogs: These are small molecules that bind directly to the DNMT enzyme, typically in the active site or an allosteric pocket, to inhibit its catalytic activity without being incorporated into DNA.[2] this compound falls into this category, occupying both the SAM-cofactor and cytosine-binding pockets of DNMT3A.[1][6]
Quantitative Comparison of DNMT Inhibitors
The following tables summarize the in vitro potency (IC₅₀) of this compound and other well-characterized DNMT inhibitors against different DNMT enzymes and various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of various inhibitors against isolated DNMT enzymes. Lower values indicate higher potency.
| Inhibitor | Type | DNMT1 (μM) | DNMT3A (μM) | DNMT3B (μM) | Primary Target(s) |
| This compound | Non-Nucleoside | 13.0[3] | 0.39 [1][3] | 105[3] | DNMT3A |
| Decitabine | Nucleoside Analog | Potent | Potent | Potent | Pan-DNMT |
| Azacitidine | Nucleoside Analog | Potent | Potent | Potent | Pan-DNMT |
| SGI-1027 | Non-Nucleoside | 12.5[7] | 8.0[7] | 7.5[7] | Pan-DNMT |
| GSK-3685032 | Non-Nucleoside | 0.036[4] | >100 | >100 | DNMT1 |
| Nanaomycin A | Non-Nucleoside | >10 | >10 | 0.5[7][8] | DNMT3B |
| CM-272 | Non-Nucleoside | 0.382[7] | 0.085[7] | 1.2[7] | G9a, DNMT3A, DNMT1 |
| RG108 | Non-Nucleoside | 0.115[4] | - | - | DNMT1 |
Note: IC₅₀ values for nucleoside analogs like Decitabine are often not reported from simple enzymatic assays due to their mechanism requiring DNA incorporation.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)
This table shows the IC₅₀ values for cell viability after treatment with the specified inhibitor, indicating their effect on cancer cell proliferation.
| Inhibitor | HCT116 (Colon) | THP-1 (Leukemia) | A549 (Lung) | K562 (Leukemia) | PBMCs (Normal) |
| This compound | 0.3 μM[3] | 0.7 μM[3] | 2.1 μM[3] | 0.5 μM[3] | 91 μM[3] |
As shown, this compound demonstrates high selectivity for DNMT3A over other isoforms.[1] It is 33.3-fold more selective for DNMT3A than for DNMT1 and 269-fold more selective than for DNMT3B.[1] This selectivity profile is a key differentiator from pan-DNMT inhibitors like SGI-1027 and nucleoside analogs. Furthermore, this compound shows potent anti-proliferative activity across multiple cancer cell lines while exhibiting significantly lower cytotoxicity against normal peripheral blood mononuclear cells (PBMCs).[1][3]
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cell-based assays.
In Vitro DNMT Activity/Inhibition Assay
This assay quantifies the enzymatic activity of a specific DNMT isoform and its inhibition by a test compound.
-
Reaction Setup: A reaction mixture is prepared containing a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-methionine (SAM, often radiolabeled with ³H), and assay buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction with vehicle (e.g., DMSO) is run in parallel.
-
Enzyme Initiation: The reaction is started by adding a purified, recombinant DNMT enzyme (e.g., DNMT3A).
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for DNA methylation.
-
Quantification: The reaction is stopped, and the amount of methylated DNA is quantified. If using ³H-SAM, this involves capturing the DNA on a filter and measuring incorporated radioactivity via scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell-Based Anti-proliferative (Viability) Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the inhibitor across a range of concentrations for a specified duration (e.g., 72 hours).[3]
-
Viability Reagent Addition: A viability reagent (e.g., MTT, WST-1) is added to each well. These reagents are converted by metabolically active cells into a colored product.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.
-
Measurement: The absorbance of each well is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to vehicle-treated control cells. The IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
This compound is a potent and highly selective non-nucleoside inhibitor of DNMT3A.[1][3] Its distinct selectivity profile, which spares DNMT1 and DNMT3B at therapeutic concentrations, differentiates it from many existing pan-DNMT inhibitors.[1] Furthermore, its robust anti-proliferative effects in various cancer cell lines, coupled with low toxicity in normal cells, highlight its potential as a promising candidate for further preclinical and clinical development in oncology.[1][3] The data and protocols provided herein offer a benchmark for researchers evaluating novel epigenetic modulators.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of DY-46-2: A Comparative Guide to its Anti-Cancer Activity
This guide provides an objective comparison of the in vitro anti-cancer performance of DY-46-2 against other established DNA methyltransferase (DNMT) inhibitors. Experimental data is presented to support the findings, along with detailed protocols for key validation assays. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Mechanism of Action
This compound is a novel, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A).[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a fundamental epigenetic modification.[2] In many cancers, aberrant DNA hypermethylation, often driven by enzymes like DNMT3A, leads to the silencing of tumor suppressor genes, promoting cancer cell growth and survival.[3][4][5]
This compound exerts its anti-cancer effect by selectively inhibiting DNMT3A, which leads to the reactivation of silenced tumor suppressor genes.[1][3] This targeted approach offers a promising therapeutic strategy for cancers dependent on epigenetic dysregulation.
Comparative Performance Analysis
The efficacy of this compound is benchmarked against two other DNMT inhibitors: SGI-1027, a quinoline-based compound, and Decitabine, a nucleoside analog approved for treating myelodysplastic syndromes.
Enzymatic Inhibition and Selectivity
This compound demonstrates high potency and remarkable selectivity for DNMT3A over other methyltransferases. This selectivity is crucial for minimizing off-target effects. Decitabine is a mechanism-based inhibitor that, after being incorporated into DNA, covalently traps DNMT enzymes, leading to their degradation.[6][7]
| Compound | DNMT3A IC₅₀ (μM) | DNMT1 IC₅₀ (μM) | DNMT3B IC₅₀ (μM) | Selectivity (DNMT1/DNMT3A) |
| This compound | 0.39 [1][3] | 13.0[1] | 105[1] | ~33x |
| SGI-1027 | 8.0[1][8] | 12.5[1] | 7.5[1][8] | ~1.6x |
| Decitabine | Irreversible Inhibitor | Irreversible Inhibitor | Irreversible Inhibitor | N/A |
| Table 1: Comparison of enzymatic inhibitory concentrations (IC₅₀). Lower values indicate higher potency. This compound shows superior potency and selectivity for DNMT3A. |
Anti-Proliferative Activity in Cancer Cells
The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines and compared to its effect on healthy peripheral blood mononuclear cells (PBMCs). This comparison helps establish a therapeutic window, indicating the compound's specificity for cancer cells.
| Compound | HCT116 (Colon) IC₅₀ (μM) | K562 (Leukemia) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | PBMCs (Non-Cancer) IC₅₀ (μM) |
| This compound | 0.3 [1] | 0.5 [1] | 2.1[1] | >91 [1] |
| SGI-1027 | Not specified | 1.16[1] | Not specified | Not specified |
| Decitabine | >50 (in 72h assay) | 0.26 | Not specified | Not specified |
| Table 2: Anti-proliferative activity (IC₅₀) in various cell lines. This compound demonstrates potent, broad-spectrum anti-cancer activity with low toxicity to non-cancerous cells, indicating a favorable safety profile. |
Key Experimental Validations and Protocols
The following section details the standard protocols for the in vitro assays used to validate the anti-cancer activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGI-1027,1020149-73-8 - Absin [absin.net]
- 3. DNA methyltransferase expression in triple-negative breast cancer predicts sensitivity to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DY-46-2: A Potent DNMT3A Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DY-46-2, a novel non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor, across various cancer cell lines. The information presented is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and selective inhibitor of DNMT3A, an enzyme crucial in establishing de novo DNA methylation patterns.[1] Dysregulation of DNMT3A is implicated in the development and progression of various cancers, making it a compelling target for anti-cancer drug development. This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines with low cytotoxicity in non-tumoral cells.[1]
Performance Data
The efficacy of this compound has been evaluated in multiple cancer cell lines, demonstrating a dose- and time-dependent inhibitory effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
Enzyme Inhibitory Activity
This compound exhibits high selectivity for DNMT3A over other DNA methyltransferases.[1]
| Target Enzyme | IC50 (μM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound have been assessed across a panel of cancer cell lines and in normal peripheral blood mononuclear cells (PBMCs). The compound shows marked inhibitory potency against cancer cells while exhibiting significantly lower toxicity in normal cells.[1]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of DNMT3A. This inhibition leads to a decrease in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes. A notable example is the reactivation of the p53 tumor suppressor protein in HCT116 colon cancer cells following treatment with this compound.[1]
Signaling Pathway
The inhibition of DNMT3A by this compound is hypothesized to restore the expression of tumor suppressor genes like p53. Activated p53 can then initiate downstream signaling cascades that lead to cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.
Caption: Putative signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, K562, etc.)
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for DNMT3A and p53
This protocol is used to determine the effect of this compound on the protein levels of DNMT3A and p53.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) for 72 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT3A, p53, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a promising anti-cancer agent with high potency and selectivity for DNMT3A. Its ability to inhibit the proliferation of a broad range of cancer cell lines at sub-micromolar to low micromolar concentrations, coupled with its low toxicity to normal cells, warrants further investigation. The reactivation of the p53 tumor suppressor pathway in HCT116 cells provides a clear mechanism for its anti-tumor activity. The experimental protocols and data presented in this guide offer a foundation for researchers to design further studies to explore the full therapeutic potential of this compound.
References
Safety Operating Guide
Establishing Safe Disposal Procedures for Novel Chemical Compounds
Note on "DY-46-2": An extensive search for a chemical compound identified as "this compound" has yielded no matching results in public chemical databases or safety literature. This designation may be an internal, proprietary identifier, a misnomer, or fictional. The following guidance is therefore provided as a best-practice framework for the disposal of a novel or uncharacterized chemical substance in a research environment, in line with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[1][2]
The proper disposal of chemical waste is a critical component of laboratory safety, governed by strict federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[3][4] For novel compounds like "this compound," where a Safety Data Sheet (SDS) is not available, a systematic approach to waste characterization and management is mandatory. Laboratory personnel must treat all waste from experimental processes as hazardous until proven otherwise.[5]
Step 1: Preliminary Hazard Characterization
Before any disposal protocol can be established, the hazards associated with the waste must be identified. This involves a combination of process knowledge and analytical testing.
Experimental Protocol: Waste Characterization
-
Review Process Knowledge: Consult all laboratory personnel and review experimental records to identify all known reactants, solvents, and potential byproducts present in the waste stream. This information can drastically narrow down the potential hazards.
-
Physical and Chemical Analysis:
-
pH Test: Use calibrated pH strips or a meter to determine the corrosivity of aqueous waste. A pH ≤ 2 or ≥ 12.5 classifies the waste as a corrosive hazardous waste.[6]
-
Flash Point Test: Determine the ignitability of liquid waste using a flash point tester. A flash point below 140°F (60°C) indicates an ignitable hazardous waste.[6]
-
Oxidizer Test: Use potassium iodide-starch paper to test for oxidizing properties. A positive test (a blue-violet color) indicates an oxidizer, which requires segregation from organic and flammable materials.
-
Reactivity Assessment: Evaluate the stability of the material. Does it react violently with water, form explosive mixtures, or generate toxic gases when mixed with acids or bases?[6] Any such reactivity classifies it as a hazardous waste.
-
-
Toxicity Assessment: If the compound's structure is known, use toxicological databases to infer potential toxicity. For unknown mixtures, assume toxicity and handle with maximum precautions. The EPA's TCLP (Toxicity Characteristic Leaching Procedure) may be required to determine if specific contaminants could leach into groundwater.[7]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.[4] Store waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6][8]
-
Incompatible Wastes: Never mix different waste streams unless they are known to be compatible. Specifically, segregate acids from bases, oxidizers from flammable materials, and cyanides or sulfides from acids.[8]
-
Container Selection: Use containers that are chemically compatible with the waste.[4][9] Plastic containers are often preferred over glass to minimize breakage risk.[3][6] Containers must be in good condition, with secure, leak-proof caps.[4][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentages of each component, relevant hazard pictograms, and the date of generation.[3][10]
| Parameter | Guideline / Regulatory Limit | Rationale |
| pH Level | ≤ 2 or ≥ 12.5 | Defines corrosive hazardous waste under RCRA.[6] |
| Flash Point | < 140°F (60°C) | Defines ignitable hazardous waste under RCRA.[6] |
| SAA Volume Limit | 55 gallons of hazardous waste | Maximum accumulation volume allowed in a laboratory SAA.[6] |
| SAA Time Limit | Up to 1 year (or 3 days after full) | Containers must be moved to central storage within these timeframes.[6][8] |
| Acute Waste Limit | 1 quart (for P-listed waste) | Stricter accumulation limit for acutely toxic hazardous wastes.[6] |
Table 1: Key Quantitative Limits for Hazardous Waste Accumulation.
Step 3: Disposal Pathway Determination
The results of the hazard characterization will determine the appropriate disposal pathway.
-
Sanitary Sewer Disposal: This is strictly prohibited for most chemical wastes.[3][5] In rare cases, for non-hazardous, highly water-soluble, and neutral pH aqueous solutions, disposal via the sanitary sewer may be permissible with written approval from the institution's Environmental Health & Safety (EHS) office and the local publicly owned treatment works (POTW).[3][8][11]
-
Neutralization: Corrosive wastes (strong acids or bases) may require elementary neutralization in the lab before collection to render them less hazardous. This must be done according to a documented procedure and only by trained personnel.[12]
-
Hazardous Waste Pickup: The vast majority of laboratory chemical waste must be collected by the institution's EHS department or a licensed hazardous waste disposal company.[3][5] Submit a completed hazardous waste pickup request form, ensuring each container is properly labeled and sealed.[3]
The logical flow for managing a newly generated chemical waste stream is illustrated below.
Caption: Decision workflow for proper chemical waste disposal.
Final Safety Considerations
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, lab coats, and chemical-resistant gloves, when handling chemical waste.[1][9]
-
Training: Ensure all laboratory personnel are trained on these procedures and are aware of the specific hazards in their work area.[5][9]
-
Unknowns: The generation of unlabeled or "unknown" chemical waste should be strictly avoided through diligent labeling practices.[10] If an unknown is discovered, it must be treated as highly hazardous, and the EHS office must be contacted immediately.[13][14] Disposal of unknowns is extremely expensive and poses a significant safety risk.[13][14]
References
- 1. usbioclean.com [usbioclean.com]
- 2. osha.gov [osha.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. epa.gov [epa.gov]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 14. unmc.edu [unmc.edu]
Essential Safety and Logistics for Handling DY-46-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of DY-46-2, a potent and selective non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor.
This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should always be observed. The following PPE is mandatory when handling this compound in powdered or solution form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound, its solutions, and any contaminated labware. Change gloves frequently, especially after direct contact. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | The use of a respirator is not typically necessary for handling this compound in solution. If working with the powdered form where aerosolization is possible, a risk assessment should be conducted to determine if a respirator is needed. |
Operational Plan: From Receipt to Disposal
This section outlines a standard workflow for handling this compound, ensuring safety and consistency throughout your experiments.
Receiving and Storage
Upon receiving this compound, immediately inspect the packaging for any signs of damage. The compound is typically shipped at room temperature for short durations. For long-term storage, adhere to the following temperature guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Stock Solution Preparation
Preparing a stock solution of this compound requires careful handling to ensure accuracy and safety.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling the powdered compound, ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of dimethyl sulfoxide (DMSO) to the tube to achieve a 10 mM concentration. The molecular weight of this compound is 446.48 g/mol .
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Caption: Workflow for receiving, storing, and preparing a stock solution of this compound.
Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and increase ventilation.
-
Containment: For liquid spills, use an absorbent material such as diatomite or universal binders to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or spilled powder using a scoop or dustpan. Avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal: Place all contaminated materials, including gloves and absorbent pads, into a sealed container for proper disposal as chemical waste.
Disposal Plan
While this compound is not classified as a hazardous substance, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations.
Unused Compound and Solutions
-
Solid Waste: Unused or expired powdered this compound should be placed in a clearly labeled, sealed container and disposed of through your institution's chemical waste program.
-
Liquid Waste: Unused stock solutions or experimental solutions containing this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
Contaminated Labware
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Glassware and Plasticware: Contaminated glassware and plasticware should be decontaminated with a suitable solvent (e.g., alcohol) before being disposed of or washed for reuse. If not decontaminated, they should be disposed of as chemical waste.
Caption: Decision-making process for the proper disposal of this compound waste.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while prioritizing a culture of safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
